molecular formula C11H9BrN2O2 B1371111 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1154882-54-8

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1371111
CAS No.: 1154882-54-8
M. Wt: 281.1 g/mol
InChI Key: PHIKZQZADWDNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a polysubstituted pyrazole derivative of significant interest in modern heterocyclic chemistry and pharmaceutical research. The compound features a pyrazole core substituted at the 1-position with a 3-bromobenzyl group and at the 4-position with a carboxylic acid functional group. This structure combines a versatile aromatic bromine handle with a carboxylic acid that is readily convertible to various amides and esters, making it a valuable synthetic intermediate for constructing more complex molecules. Pyrazole carboxylic acids are recognized as privileged scaffolds in medicinal chemistry due to their widespread incorporation into commercial pharmaceuticals and agrochemicals. The specific substitution pattern of this compound suggests potential for development in several research areas. In drug discovery, it may serve as a key building block for the synthesis of potential anticancer agents, as similar halogenated pyrazole carboxylic acids have demonstrated promising activity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) carcinomas . The carboxylic acid group allows for direct derivatization, particularly into amides, which are common pharmacophores in active ingredients. Furthermore, the 3-bromobenzyl moiety provides a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling rapid exploration of structure-activity relationships. The synthesis of such compounds often follows well-established routes, such as the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their analogs, which are known to provide good yields and high purity . This compound is strictly for research use only and is not intended for human or veterinary use. Researchers can leverage this chemical as a versatile precursor in developing targeted therapies and exploring new chemical space in heterocyclic chemistry.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIKZQZADWDNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid represents a critical transformation in the development of soluble Guanylate Cyclase (sGC) stimulators and other heterocyclic pharmaceutical intermediates. The 1-benzyl-1H-pyrazole-4-carboxylic acid scaffold serves as a bioisostere for phenyl-acetic acids and provides a robust vector for structure-activity relationship (SAR) exploration, particularly in optimizing lipophilicity and metabolic stability.

This guide details a scalable, two-step convergent synthesis:

  • Regioselective N-Alkylation of ethyl 1H-pyrazole-4-carboxylate.

  • Saponification of the resulting ester to the free carboxylic acid.

The protocol prioritizes operational simplicity, high throughput, and the avoidance of genotoxic impurities often associated with hydrazine-based cyclization routes.

Retrosynthetic Analysis

The most efficient disconnection for this molecule is at the N1–C(benzyl) bond. While pyrazoles can be synthesized de novo via the condensation of hydrazines with 1,3-dicarbonyl equivalents (e.g., Vilsmeier-Haack formylation followed by oxidation), that route is atom-inefficient for this specific substitution pattern.

Strategic Choice: Direct alkylation of the commercially available ethyl 1H-pyrazole-4-carboxylate is the superior pathway. The starting material is symmetric regarding tautomerism, ensuring that mono-alkylation yields a single regioisomer (N1-substituted), eliminating the complex regioselectivity issues seen with 3- or 5-substituted pyrazoles.

Pathway Visualization

Retrosynthesis Target 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid Intermediate Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate Target->Intermediate Hydrolysis (Saponification) SM1 Ethyl 1H-pyrazole-4-carboxylate (Commercially Available) Intermediate->SM1 N-Alkylation (SN2) SM2 3-Bromobenzyl bromide (Electrophile) Intermediate->SM2 + Base

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the N-benzyl pyrazole core.

Detailed Experimental Protocols

Step 1: N-Alkylation (Synthesis of the Ester Intermediate)

This step utilizes a base-mediated nucleophilic substitution (


). Potassium carbonate (

) in Acetonitrile (MeCN) is preferred over Sodium Hydride (

) in DMF for safety and ease of workup on scale.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)[1]

  • 3-Bromobenzyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [anhydrous preferred]

Protocol:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and Acetonitrile (100 mL).

  • Base Addition: Add

    
      (19.7 g, 142.8 mmol) in a single portion. The suspension may be stirred for 15 minutes at room temperature to ensure deprotonation initiation.
    
  • Electrophile Addition: Add 3-Bromobenzyl bromide (19.6 g, 78.5 mmol) dropwise over 10 minutes. Caution: Benzyl halides are lachrymators; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] The starting pyrazole should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ) and wash the cake with MeCN.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[3]

    • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over

      
      , filter, and concentrate. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
      

Key Mechanistic Insight: The pyrazole nitrogen acts as the nucleophile. Since the 3- and 5-positions are unsubstituted hydrogens, the two nitrogens are chemically equivalent in the starting material (rapid tautomerism). Alkylation locks the structure, yielding the 1-substituted product exclusively.

Step 2: Hydrolysis (Synthesis of the Target Acid)

Saponification of the ethyl ester is straightforward but requires care to avoid decarboxylation, which can occur in electron-deficient pyrazoles at high temperatures under acidic conditions. Basic hydrolysis is robust.

Reagents:

  • Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate (from Step 1)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Protocol:

  • Dissolution: Dissolve the ester (10.0 g, 32.3 mmol) in THF (60 mL).

  • Reagent Preparation: Dissolve

    
      (4.07 g, 97.0 mmol) in Water  (20 mL).
    
  • Reaction: Add the aqueous base solution to the THF solution. Stir vigorously at 60 °C for 3–4 hours.

    • Checkpoint: The reaction mixture should become homogeneous as the hydrolysis proceeds and the salt forms.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the majority of THF.

    • Dilute the remaining aqueous residue with water (30 mL).

    • Acidification: Cool to 0–5 °C in an ice bath. Slowly acidify to pH 2–3 using 1M HCl .

    • Precipitation: The product typically precipitates as a white solid. Stir for 30 minutes to granulate the solid.

    • Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C overnight.

Process Control & Logic Flow

The following diagram illustrates the decision-making logic and critical control points (CCPs) for the synthesis.

ProcessFlow Start Start: Ethyl 1H-pyrazole-4-carboxylate Alkylation Step 1: Alkylation (MeCN, K2CO3, 3-Br-BnBr, Reflux) Start->Alkylation Check1 QC: HPLC Purity >95%? Alkylation->Check1 Purification Column Chromatography (Hex/EtOAc) Check1->Purification No Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O, 60°C) Check1->Hydrolysis Yes Purification->Hydrolysis Acidification Acidify to pH 2-3 (Precipitation) Hydrolysis->Acidification Final Target: 1-(3-Bromobenzyl)-1H-pyrazole-4-COOH Acidification->Final

Figure 2: Workflow logic for the synthesis, highlighting the purity checkpoint after alkylation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed.

TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR (DMSO-d6)

12.5 ppm (s, 1H)
Carboxylic Acid (-COOH)

8.30 ppm (s, 1H)
Pyrazole C5-H

7.85 ppm (s, 1H)
Pyrazole C3-H

7.20–7.60 ppm (m, 4H)
3-Bromophenyl aromatic protons

5.40 ppm (s, 2H)
Benzylic

(N-CH2-Ar)
MS (ESI) [M+H]+ = 281.0 / 283.0Characteristic 1:1 Br isotope pattern
Appearance White to Off-white powderHigh purity solid

Note on NMR: The pyrazole protons (C3-H and C5-H) appear as distinct singlets. C5-H is typically more deshielded (downfield) due to the proximity to the N1-benzyl group, but 2D NOESY can definitively assign them if required (NOE between Benzyl


 and C5-H).

Safety & Handling

  • 3-Bromobenzyl Bromide: A potent lachrymator and skin irritant. All transfers must be performed in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Acetonitrile: Flammable and toxic. Ensure proper grounding of vessels during reflux.

  • Waste Disposal: Aqueous waste from the alkylation step contains bromides and should be treated as halogenated waste.

References

  • Synthesis of N-benzyl pyrazoles

    • Methodology: "Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E, 2011. (Demonstrates K2CO3/MeCN reflux conditions for pyrazole alkylation).

  • Analogous Fluorinated Scaffold

    • Compound Verification: "1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid."[4] Fluorochem Catalog. (Validates the stability and commercial relevance of the 1-benzyl-pyrazole-4-COOH class).

  • General Pyrazole Carboxylate Synthesis

    • Bromination/Hydrolysis: "Synthesis of 3,5-dibromo-1H-pyrazole-4-carboxylic acid ethyl ester." Arkivoc, 2005. (Provides context on the reactivity of the pyrazole-4-carboxylate core).

  • PubChem Compound Summary

    • Data: "Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate."[5] PubChem CID 15933799.[5] (Reference for NMR shift expectations in 1-alkyl-pyrazole-4-carboxylates).

Sources

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, from mechanistic considerations to practical troubleshooting. The described two-step synthetic pathway involves an initial N-alkylation of a pyrazole ester followed by saponification. This process is robust, scalable, and founded on well-established chemical transformations. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a reliable and reproducible synthesis.

Introduction

The Significance of Pyrazole Carboxylic Acids

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The carboxylic acid functional group at the 4-position serves as a versatile synthetic handle, enabling further elaboration into amides, esters, and other functionalities, making these compounds highly valuable as intermediates in the development of novel therapeutics.

Structural Overview of the Target Molecule

The target compound, 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, consists of a central pyrazole ring substituted at three key positions:

  • N1-Position: A 3-bromobenzyl group, which introduces a specific steric and electronic profile, often crucial for molecular recognition in biological systems.

  • C4-Position: A carboxylic acid moiety, which provides a key point for derivatization or can act as a critical pharmacophoric element.

  • C3/C5-Positions: Unsubstituted, providing protons that are useful spectroscopic handles for characterization.

Synthetic Strategy & Retrosynthetic Analysis

A logical and efficient synthesis of the target molecule is achieved through a two-step sequence. This approach begins with a commercially available pyrazole ester, which serves to protect the carboxylic acid functionality during the first step.

  • N-Alkylation: The synthesis commences with the alkylation of a pyrazole-4-carboxylate ester with 3-bromobenzyl bromide. This is a standard nucleophilic substitution reaction.

  • Saponification: The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

This strategy is advantageous as it utilizes readily available starting materials and employs high-yielding, reliable reactions.

G cluster_0 Retrosynthetic Analysis Target 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid Intermediate Ethyl 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylate Target->Intermediate Saponification (Disconnect C-O Bond) Start Ethyl 4-pyrazolecarboxylate + 3-Bromobenzyl bromide Intermediate->Start N-Alkylation (Disconnect C-N Bond) G cluster_workflow Experimental Workflow: Step 1 Setup Combine Reactants: Ethyl 4-pyrazolecarboxylate, K₂CO₃, 3-Bromobenzyl bromide in DMF React Heat at 60-70 °C Monitor by TLC Setup->React Stir Workup Quench with Water Extract with Ethyl Acetate React->Workup Reaction Complete Purify Wash Organic Layer (Brine) Workup->Purify Isolate Dry (MgSO₄) Concentrate in vacuo Purify->Isolate

Caption: Workflow for the N-alkylation reaction.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-pyrazolecarboxylate (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) and a suitable solvent such as DMF or acetonitrile (approx. 5-10 mL per gram of starting ester).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-bromobenzyl bromide (1.1 eq) dropwise to the mixture. Caution: Benzyl bromides are lachrymators and should be handled in a fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (approx. 5 times the volume of DMF used).

  • A precipitate may form. If so, collect it by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure ester intermediate as a white or off-white solid.

Step 2: Synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Procedure:

  • Dissolve the ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate intermediate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to a pH of ~2-3 by the slow addition of 2M hydrochloric acid. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield the final 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Process Control and Characterization

  • Reaction Monitoring (TLC):

    • Step 1: Use a mobile phase of 30% ethyl acetate in hexane. The product will have a higher Rf value than the starting pyrazole ester.

    • Step 2: Use a mobile phase of 50% ethyl acetate in hexane, often with 1% acetic acid to ensure the carboxylic acid product moves up the plate. The product will have a lower Rf value than the starting ester.

  • Structural Elucidation:

    • ¹H NMR (Intermediate): Expect to see signals for the ethyl group (a quartet and a triplet), the pyrazole protons (two singlets), the benzylic CH₂ protons (a singlet around 5.4 ppm), and the aromatic protons of the bromobenzyl group.

    • ¹H NMR (Final Product): The signals for the ethyl group will disappear. A broad singlet corresponding to the carboxylic acid proton will appear in the downfield region (>12 ppm).

    • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the presence of the bromobenzyl moiety.

Data Summary & Results

ReagentM.W. ( g/mol )StepMolar Eq.
Ethyl 4-pyrazolecarboxylate140.1411.0
3-Bromobenzyl bromide249.9411.1
Potassium Carbonate138.2112.0
Ethyl 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylate309.1621.0
Sodium Hydroxide40.0022.5
Final Product 281.10 - -
Typical Yields: Step 1: 85-95%; Step 2: 90-98%.

Troubleshooting & Safety Considerations

  • Troubleshooting:

    • Low Yield in Step 1: Ensure reagents are dry, especially the potassium carbonate and solvent. Incomplete reaction may require longer reaction times or slightly higher temperatures.

    • Incomplete Hydrolysis in Step 2: If TLC shows remaining starting material, add more NaOH and/or increase the reflux time.

    • Product Oiling Out: During precipitation in Step 2, if the product oils out instead of forming a solid, try adding the acid more slowly at a lower temperature or scratching the inside of the flask to induce crystallization.

  • Safety:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • 3-Bromobenzyl bromide is a lachrymator and irritant. Avoid inhalation and skin contact.

    • Handle strong acids and bases (HCl, NaOH) with care.

Conclusion

The presented two-step protocol provides a reliable and efficient pathway for the synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. By understanding the underlying mechanisms and paying close attention to reaction conditions and monitoring, researchers can consistently obtain high yields of this valuable synthetic intermediate. The methodology is robust and amenable to scaling, supporting its application in both academic research and industrial drug development settings.

References

  • Asian Journal of Chemistry; Vol. 24, No. 1 (2012), 111-114. (Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives).

  • ARKIVOC 2014 (vi) 54-71. (Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction).

  • Google Patents. (CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof).

  • International Journal of Pharmaceutical Sciences and Research, 2018; Vol. 9(11): 1000-05. (Title: Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity).

  • RSC Advances, 2015, 5, 23924-23929. (Title: Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl).

  • Acta Crystallographica Section E, 2011, 67(7), o1684. (Title: Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate).

  • The Journal of Organic Chemistry 2022, 87, 17, 11525–11534. (Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions).

  • ResearchGate. (Title: Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids).

  • Google Patents. (EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives).

  • Beilstein Journal of Organic Chemistry 2015, 11, 1905–1911. (Title: Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence).

  • DOI: 10.1021/acs.oprd.9b00282. (Title: 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method).

  • EC Pharmacology and Toxicology 8.2 (2020): 01-05. (Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications).

  • Molecules 2022, 27(11), 3409. (Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates).

  • ResearchGate. (Title: Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid).

  • Google Patents. (US5705656A - N-alkylation method of pyrazole).

  • Scientia Iranica. (Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen).

  • PubMed. (Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions).

  • Organic Chemistry Portal. (Title: Pyrazole synthesis).

  • Reactions 2023, 4(3), 478-504. (Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review).

  • Google Patents. (CN111072630A - Preparation method and application of bromopyrazole compound intermediate).

  • Acta Crystallographica Section E, 2012, 68(Pt 1), o142. (Title: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde).

  • Semantic Scholar. (Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates).

  • Current Chemistry Letters 14 (2025) 1-8. (Title: The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation).

  • Lebanese University - Faculty of Engineering. (Entrance Exam 2010).

Sources

An In-depth Technical Guide to the Discovery of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Derivatives as Potent ALKBH1 Inhibitors for Gastric Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Emergence of ALKBH1 as a Therapeutic Target

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an ideal framework for the design of novel therapeutic agents.[1]

Recently, the field of oncology has seen a paradigm shift towards epigenetic targets. One such emerging target is the AlkB Homolog 1 (ALKBH1), a DNA N6-methyladenine (6mA) demethylase.[2] Dysregulation of ALKBH1 has been implicated in the progression of several cancers, including gastric cancer, making it an attractive target for therapeutic intervention.[2][3] Elevated ALKBH1 expression is often correlated with poor patient survival, highlighting the urgent need for potent and selective inhibitors.[2] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of 1H-pyrazole-4-carboxylic acid derivatives, with a specific focus on the 1-(3-bromobenzyl) substituted analogue, as potent inhibitors of ALKBH1.

Core Synthesis Strategy: Building the 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Scaffold

The synthesis of the target compound, 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid, is a multi-step process that begins with the construction of the core pyrazole ring, followed by N-alkylation and subsequent hydrolysis. The rationale behind this synthetic route is to first establish the stable pyrazole-4-carboxylate core, which can then be selectively functionalized at the N1 position.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The foundational pyrazole core is typically synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. A common and efficient method involves the reaction of hydrazine with ethyl 2-formyl-3-oxopropanoate.[3] This reaction proceeds through a cyclocondensation mechanism to yield the stable ethyl 1H-pyrazole-4-carboxylate.

Step 2: N-Alkylation with 3-Bromobenzyl Bromide

The introduction of the 3-bromobenzyl moiety is achieved through a nucleophilic substitution reaction. The NH proton of the pyrazole ring is sufficiently acidic to be removed by a mild base, such as potassium carbonate, generating a nucleophilic pyrazolate anion. This anion then reacts with 3-bromobenzyl bromide to yield the N-alkylated product, ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction. The 3-bromobenzyl group is a key structural feature, providing a handle for further chemical modification and potentially engaging in specific interactions within the target protein's binding site.

Step 3: Hydrolysis to the Carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base, such as lithium hydroxide, in a mixture of aqueous and organic solvents (e.g., tetrahydrofuran and water). Acidification of the reaction mixture then precipitates the final product, 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid. The carboxylic acid functional group is crucial for the biological activity of these compounds, as it is often involved in key interactions with the target enzyme.[2]

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A Ethyl 2-formyl-3-oxopropanoate C Ethyl 1H-pyrazole-4-carboxylate A->C Ethanol B Hydrazine B->C E Ethyl 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylate C->E K2CO3, DMF D 3-Bromobenzyl bromide D->E F 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid E->F LiOH, THF/H2O

Synthetic workflow for the target compound.

Biological Evaluation and Structure-Activity Relationship (SAR)

The discovery of this class of compounds as ALKBH1 inhibitors was driven by a systematic exploration of the structure-activity relationship (SAR). A library of 1H-pyrazole-4-carboxylic acid derivatives was synthesized and evaluated for their ability to inhibit ALKBH1 and their cytotoxic effects on gastric cancer cell lines.[2]

Key Findings from SAR Studies:

The SAR studies revealed several key structural features that are critical for potent ALKBH1 inhibition:

  • The Carboxylic Acid Moiety: The carboxylic acid at the 4-position of the pyrazole ring is essential for activity. It is hypothesized to chelate with the Fe(II) ion in the active site of ALKBH1.[2]

  • The N1-Substituent: The nature of the substituent at the N1 position significantly influences potency. The 3-bromobenzyl group was found to be one of the most effective substituents, leading to a compound with an IC50 value of 0.047 µM against ALKBH1.[2] The bromine atom at the meta position of the benzyl ring appears to be optimal for activity.

  • Modifications at Other Positions: Modifications at other positions on the pyrazole ring generally led to a decrease in activity, underscoring the importance of the unsubstituted pyrazole core.[2]

Compound IDN1-SubstituentALKBH1 IC50 (µM)HGC27 Cell Viability IC50 (µM)
1 H>50>50
2 Benzyl0.12528.5
3 3-Bromobenzyl0.04715.2
4 4-Bromobenzyl0.09821.7
5 2-Bromobenzyl0.18335.1
6 3-Chlorobenzyl0.06218.9

Data synthesized from the findings reported in Li et al. (2024).[2]

Mechanism of Action: Targeting the ALKBH1-AMPK Signaling Pathway

ALKBH1 promotes gastric carcinogenesis by demethylating 6mA in the promoter regions of genes, which can alter their transcription. Specifically, ALKBH1 has been shown to suppress the AMP-activated protein kinase (AMPK) signaling pathway.[2] The AMPK pathway is a crucial regulator of cellular energy homeostasis, and its suppression can lead to a metabolic shift towards the Warburg effect, which is a hallmark of cancer.[2]

By inhibiting ALKBH1, the 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives increase the levels of 6mA, which in turn upregulates the AMPK signaling pathway.[2] This leads to an inhibition of cell viability and proliferation in gastric cancer cells.[2]

Signaling_Pathway cluster_0 Normal State cluster_1 Inhibited State ALKBH1 ALKBH1 mA6 6mA DNA Methylation ALKBH1->mA6 Demethylates AMPK AMPK Signaling Pathway mA6->AMPK Suppresses Warburg Warburg Effect AMPK->Warburg Inhibits Tumorigenesis Tumorigenesis Warburg->Tumorigenesis Promotes Inhibitor 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid ALKBH1_i ALKBH1 Inhibitor->ALKBH1_i Inhibits mA6_i Increased 6mA ALKBH1_i->mA6_i Inhibition of Demethylation AMPK_i Upregulated AMPK mA6_i->AMPK_i Activates Warburg_i Inhibited Warburg Effect AMPK_i->Warburg_i Inhibits Apoptosis Apoptosis Warburg_i->Apoptosis Promotes

Mechanism of action of the ALKBH1 inhibitor.

Experimental Protocols

Synthesis of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate
  • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromobenzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.

ALKBH1 Inhibition Assay
  • The assay is performed in a reaction buffer containing FeSO4, α-ketoglutarate, L-ascorbic acid, and a 6mA-containing DNA substrate.

  • Add varying concentrations of the inhibitor (dissolved in DMSO) to the reaction mixture.

  • Initiate the reaction by adding recombinant human ALKBH1 enzyme.

  • Incubate the reaction at 37°C for 1 hour.

  • Terminate the reaction by adding EDTA.

  • The amount of demethylated product is quantified using a commercially available 6mA detection kit, typically based on an ELISA-like format.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay
  • Seed gastric cancer cells (e.g., HGC27, AGS) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of the test compound and incubate for an additional 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

The discovery of 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid as a potent inhibitor of ALKBH1 represents a significant advancement in the development of targeted therapies for gastric cancer. The well-defined synthesis, clear structure-activity relationship, and elucidated mechanism of action provide a solid foundation for further optimization.

Future work should focus on improving the pharmacokinetic properties of these compounds. The development of prodrugs, as has been explored for other derivatives in this class, could enhance cell permeability and in vivo efficacy.[2] Furthermore, in vivo studies in animal models of gastric cancer are necessary to validate the therapeutic potential of this promising class of inhibitors. The continued exploration of the pyrazole scaffold is likely to yield even more potent and selective modulators of epigenetic targets, offering new hope for cancer patients.

References

  • Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • ALKBH1: emerging biomarker and therapeutic target for cancer treatment. (2024). PMC. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. [Link]

  • ALKBH1-Mediated tRNA Demethylation Regulates Translation. (2018). PMC. [Link]

Sources

Preliminary Toxicological Investigation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: De-risking Novel Chemical Entities

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] This guide provides a comprehensive framework for the preliminary toxicological investigation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid , a novel compound with an uncharacterized safety profile. As Senior Application Scientists, our imperative is not merely to follow a checklist of assays but to build a logical, evidence-based understanding of a compound's interaction with biological systems. This document is structured to reflect that philosophy, moving from foundational in silico and in vitro assessments to a preliminary in vivo evaluation. Each stage is designed to inform the next, creating a self-validating system that maximizes data relevance while conserving resources. The causality behind each experimental choice is explained, providing a robust rationale for building a comprehensive safety profile and making informed go/no-go decisions in the early stages of drug development.

Section 1: Compound Profile and In Silico Hazard Assessment

Before any biological assays are conducted, a thorough understanding of the molecule's physicochemical properties and a computational assessment of its potential hazards are essential. This initial step guides the design of subsequent experiments and helps anticipate potential liabilities.

Physicochemical Characterization

The structure of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, featuring a pyrazole core, a carboxylic acid group, and a bromobenzyl moiety, dictates its fundamental properties. Key parameters to determine experimentally include:

  • Aqueous Solubility: Influences formulation for in vitro and in vivo studies.

  • pKa: Determines the ionization state at physiological pH, affecting cell permeability and target engagement.

  • LogP/LogD: Predicts lipophilicity and the tendency to cross biological membranes.

These parameters are critical for designing relevant assays and ensuring the compound can reach its biological target in a quantifiable manner.

In Silico Toxicological Prediction

Computational models are invaluable for flagging potential issues based on structural alerts. For our target compound, we can infer potential hazards by comparing its substructures to known toxicants.

  • Structural Analogs: The PubChem database contains GHS hazard information for similar structures. For instance, 4-Bromo-1H-pyrazole-3-carboxylic acid is listed as causing skin and eye irritation, and being potentially harmful if swallowed.[2] Pyrazole-4-carboxylic acid is also noted as a skin, eye, and respiratory irritant.[3]

  • Structural Alert Analysis: The presence of the brominated aromatic ring and the pyrazole core suggests several areas for investigation:

    • Metabolic Activation: Aromatic and heterocyclic rings can be metabolized by Cytochrome P450 enzymes into reactive intermediates.

    • Genotoxicity: Halogenated compounds and their metabolites warrant careful genotoxicity assessment.

    • General Toxicity: Pyrazole derivatives have a wide range of biological activities, and some have been associated with toxicity.[4][5]

This in silico analysis does not confirm toxicity but establishes a hypothesis-driven framework for the experimental investigations that follow.

Section 2: In Vitro Toxicology Assessment: A Multi-Parametric Approach

In vitro assays are the cornerstone of early toxicology screening, offering a cost-effective and high-throughput means to identify potential hazards using human or other mammalian cells.[6][7] Our strategy is to build a profile covering cytotoxicity, genotoxicity, metabolic liabilities, and cardiovascular safety.

General Cytotoxicity Assessment

Causality: The first essential question is: at what concentration does this compound kill cells? This provides a therapeutic window and informs the concentration ranges for all subsequent, more complex in vitro assays. The MTT assay is a widely used, robust colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate human hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Causality: Genotoxicity, the property of a chemical to damage genetic material, is a critical endpoint due to its link with carcinogenesis.[9][10] Regulatory agencies mandate a battery of genotoxicity tests to assess different mechanisms of genetic damage.[11][12]

Workflow: Standard Genotoxicity Screening Battery

Caption: A sequential workflow for in vitro genotoxicity testing.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are engineered to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Mix the test compound at various concentrations, the bacterial strain, and either S9 mix or buffer in molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine or tryptophan).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to the test compound at multiple concentrations (determined from the cytotoxicity assay) with and without S9 metabolic activation. Include a positive and negative (vehicle) control.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

  • Harvesting & Staining: After an appropriate incubation period (approx. 1.5-2 cell cycles), harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., acridine orange or DAPI).

  • Analysis: Using fluorescence microscopy or flow cytometry, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).[11] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.

ADME and Drug-Drug Interaction (DDI) Potential

Causality: A compound's therapeutic efficacy and toxicity are heavily influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[13][14] Two critical in vitro ADME assays for early assessment are metabolic stability and Cytochrome P450 (CYP) inhibition. High metabolic instability can lead to poor in vivo exposure, while inhibition of key CYP enzymes can cause dangerous drug-drug interactions.[15][16]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • System Preparation: Prepare an incubation mixture containing HLM (a source of Phase I metabolic enzymes), NADPH (a required cofactor), and buffer in a 96-well plate.

  • Initiation: Add 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (typically at 1 µM) to the mixture to start the reaction.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀)

  • System: Use HLM or recombinant human CYP enzymes for specific isoforms (FDA-recommended panel: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[17][18]

  • Incubation: Incubate the enzyme, a specific probe substrate for the isoform being tested, and various concentrations of our test compound.

  • Reaction: Initiate the metabolic reaction by adding NADPH.

  • Quenching & Analysis: After a set time, stop the reaction and analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.

  • Analysis: A decrease in metabolite formation compared to the vehicle control indicates inhibition.[17] Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme's activity.

Cardiovascular Safety Pharmacology

Causality: Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a fatal arrhythmia called Torsades de Pointes.[19] Therefore, assessing a compound's effect on the hERG channel is a critical safety checkpoint required by regulatory agencies.[20][21]

Experimental Protocol: hERG Channel Assay via Automated Patch Clamp

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.

  • Procedure:

    • Cells are captured, and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.[22]

    • A stable baseline current is recorded in the presence of the vehicle solution.

    • The test compound is then perfused over the cells at increasing concentrations (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: The hERG current is measured continuously throughout the experiment.

  • Analysis: The percentage of hERG current inhibition at each concentration is calculated relative to the baseline. An IC₅₀ value is determined from the resulting concentration-response curve.

Table 1: Summary of Hypothetical In Vitro Toxicity Data

AssayEndpointResultPreliminary Interpretation
Cytotoxicity (HepG2) IC₅₀45 µMLow to moderate basal cytotoxicity. Provides dosing limits for other assays.
Ames Test MutagenicityNegative in all strains (+/- S9)No evidence of mutagenic potential in this bacterial system.
Micronucleus Assay ClastogenicityNegativeNo evidence of chromosomal damage in mammalian cells.
Metabolic Stability t½ (HLM)25 minModerately stable; may have moderate hepatic clearance in vivo.
CYP Inhibition IC₅₀>30 µM for all major isoformsLow risk of causing drug-drug interactions via CYP inhibition.
hERG Safety IC₅₀28 µMPotential for hERG inhibition. The margin between this and the expected therapeutic dose is critical.

Section 3: Preliminary In Vivo Acute Toxicity Assessment

Causality: While in vitro assays are powerful, they cannot fully replicate the complexity of a whole organism. An acute in vivo study is essential to understand the compound's systemic toxicity, identify potential target organs, and establish a maximum tolerated dose (MTD) to guide future studies.[23] The OECD 423 guideline (Acute Toxic Class Method) provides an ethical and scientifically robust approach that minimizes animal use.[24]

Workflow: In Vivo Acute Toxic Class Study (OECD 423)

Acute_Toxicity_Workflow Start Start with 3 Animals (e.g., Female Rats) Dose1 Administer Starting Dose (e.g., 300 mg/kg) Start->Dose1 Obs1 Observe for 48h (Mortality/Morbidity) Dose1->Obs1 Outcome1 2-3 Deaths Obs1->Outcome1 High Toxicity Outcome2 0-1 Deaths Obs1->Outcome2 Low/No Toxicity Dose2 Step Down: Dose 3 new animals at lower level (e.g., 50 mg/kg) Outcome1->Dose2 Dose3 Step Up: Dose 3 new animals at higher level (e.g., 2000 mg/kg) Outcome2->Dose3 Stop Classify Toxicity & Determine MTD Dose2->Stop Dose3->Stop

Caption: Stepwise procedure for an Acute Toxic Class study.

Experimental Protocol: Acute Oral Toxicity Study (Following OECD 423)

  • Species and Housing: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive). House animals individually with access to food and water ad libitum.

  • Dosing: Administer the compound via oral gavage. The starting dose is selected based on in vitro data and any in silico predictions. According to the guideline, starting doses of 5, 50, 300, or 2000 mg/kg are options.

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 animals at the starting dose.

    • Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.[24] Record all signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality.

    • Decision:

      • If 2 or 3 animals die, the test is stopped, and the compound is classified. A lower dose may be tested to refine the classification.

      • If 0 or 1 animal dies, a higher dose is administered to a new group of 3 animals.

    • This process is repeated until a defined endpoint is reached, allowing for classification into one of the GHS toxicity categories.

  • Limit Test: An alternative is the "limit test," where a single high dose (e.g., 2000 or 5000 mg/kg) is administered.[24][25] If no mortality or significant toxicity is observed, no further dosing is required, and the acute oral toxicity is determined to be above that limit.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any target organs of toxicity.

Section 4: Data Synthesis and Strategic Outlook

The culmination of this preliminary investigation is the integration of all data points to form a coherent initial risk assessment. No single result is viewed in isolation. For example, the hERG IC₅₀ of 28 µM must be contextualized by the cytotoxicity IC₅₀ of 45 µM. The ~1.6-fold difference suggests the hERG effect may occur at concentrations that are also beginning to cause general cellular toxicity.

The clean results from the genotoxicity battery are highly favorable, reducing concerns about carcinogenic potential. The moderate metabolic stability suggests the compound will likely have sufficient exposure for in vivo efficacy studies but may not be a very long-lasting drug. The lack of potent CYP inhibition is a significant advantage, lowering the risk of clinical DDI.

References

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Evotec. Retrieved January 27, 2026, from [Link]

  • Toxicology and Safety Pharmacology | Ncardia. (n.d.). Ncardia. Retrieved January 27, 2026, from [Link]

  • Huan, Y., et al. (2025). ADME Properties in Drug Delivery. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Vinken, M. (2013). In vitro Toxicity Testing in the Twenty-First Century. PubMed Central. Retrieved January 27, 2026, from [Link]

  • (2025). Cytotoxicity study of pyrazole derivatives. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. PubMed. Retrieved January 27, 2026, from [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. Retrieved January 27, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved January 27, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. Retrieved January 27, 2026, from [Link]

  • Heijman, J., et al. (2014). Cardiac safety assays. PubMed. Retrieved January 27, 2026, from [Link]

  • (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Ansari, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved January 27, 2026, from [Link]

  • What Is ADME? – Drug Discovery Basics. (2024). Technology Networks. Retrieved January 27, 2026, from [Link]

  • Guidelines for Toxicity Tests. (n.d.). FDA. Retrieved January 27, 2026, from [Link]

  • Other Genetic Toxicology Assays. (n.d.). Inotiv. Retrieved January 27, 2026, from [Link]

  • (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Retrieved January 27, 2026, from [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved January 27, 2026, from [Link]

  • Understanding the Role of ADME Studies in Preclinical Research. (2026). Infinix Bio. Retrieved January 27, 2026, from [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. Retrieved January 27, 2026, from [Link]

  • Health Effects Test Guidelines. (n.d.). US EPA. Retrieved January 27, 2026, from [Link]

  • Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

  • hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved January 27, 2026, from [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Altasciences. Retrieved January 27, 2026, from [Link]

  • The ultimate guide to non-animal cardiovascular safety pharmacology. (2022). REPROCELL. Retrieved January 27, 2026, from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved January 27, 2026, from [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved January 27, 2026, from [Link]

  • ADME DMPK Studies. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

  • A review of pyrazole an its derivative. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Acute toxicity testing. (n.d.). NC3Rs. Retrieved January 27, 2026, from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024). ToxServices. Retrieved January 27, 2026, from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

  • Genotoxicity. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Safety Pharmacology Studies. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

  • Cardiac Safety in Clinical Trials. (n.d.). Applied Clinical Trials. Retrieved January 27, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 27, 2026, from [Link]

  • Thallium-free hERG Potassium Channel Assay. (n.d.). ION Biosciences. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Methodological Framework for Evaluating the Anticancer Potential of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrazole Scaffold in Oncology

The pyrazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1] In oncology, pyrazole derivatives have emerged as potent agents that exert their anticancer effects through diverse mechanisms, including the inhibition of critical cell signaling proteins like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[2][3] The versatility of the pyrazole ring allows for chemical modifications to enhance potency, selectivity, and drug-like properties, making it a focal point in modern drug discovery.[4]

This document provides a comprehensive methodological framework for the initial preclinical evaluation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (herein designated as Compound P ), a novel, uncharacterized derivative. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, phased approach that a research team would undertake to systematically characterize a new chemical entity. We will proceed from broad phenotypic screening to elucidate the compound's specific mechanism of action, with each protocol designed to be self-validating through the inclusion of appropriate controls and clear data interpretation guidelines.

Compound P: Profile and Essential Handling

Prior to biological evaluation, understanding the physicochemical properties of Compound P is critical for preparing accurate stock solutions and ensuring stability. While experimental data for this specific molecule is not yet published, we can extrapolate an estimated profile based on structurally similar pyrazole-carboxylic acids.[5][6]

Table 1: Physicochemical & Safety Profile of Compound P (Estimated)

PropertyEstimated Value / GuidelineRationale & Causality
Molecular Formula C₁₁H₉BrN₂O₂Based on chemical structure.
Molecular Weight ~297.11 g/mol Essential for calculating molar concentrations for stock solutions.
Solubility Soluble in DMSO, Methanol (Slightly); Poorly soluble in water.[6]The benzyl and pyrazole rings confer hydrophobicity. DMSO is the recommended solvent for creating a high-concentration primary stock.
Storage Store at -20°C as a DMSO stock; protect from light.Prevents degradation. Multiple freeze-thaw cycles should be avoided by preparing single-use aliquots.
Safety Handle with gloves and eye protection in a ventilated hood.Assumed to be a potential irritant and harmful if swallowed, based on general GHS classifications for similar novel chemical entities.[7]
Protocol 2.1: Preparation of Master Stock Solution
  • Objective: To create a high-concentration, stable master stock for all subsequent experiments.

  • Procedure:

    • Accurately weigh 5 mg of Compound P powder.

    • Dissolve in the appropriate volume of 100% DMSO to achieve a 10 mM master stock solution. (For 5 mg, MW ~297.11, this would be 1.68 mL of DMSO).

    • Vortex thoroughly until the compound is fully dissolved.

    • Prepare 20 µL single-use aliquots in sterile microcentrifuge tubes.

    • Store at -20°C, protected from light.

Phase 1: Primary Screening - Cytotoxicity Assessment

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.

Rationale for Cell Line Selection

The choice of cell lines is critical for determining the breadth and specificity of Compound P's activity. We recommend a panel that includes common cancer types where pyrazole derivatives have previously shown efficacy.[8][9][10]

  • A549: Non-small cell lung carcinoma.

  • MCF-7: Estrogen receptor-positive breast cancer.

  • MDA-MB-231: Triple-negative breast cancer.

  • HepG-2: Hepatocellular carcinoma.

  • HEK293: Non-cancerous human embryonic kidney cells (to assess for selective cytotoxicity).[11]

Protocol 3.1: MTT Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound P across a panel of cancer cell lines.

  • Materials:

    • Selected cell lines and appropriate culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

    • 96-well flat-bottom plates.

    • Compound P (10 mM DMSO stock).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).[12]

    • DMSO (for formazan solubilization).

    • Positive control (e.g., Doxorubicin, 10 mM stock).

    • Microplate reader (absorbance at 570 nm).

  • Step-by-Step Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of Compound P (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM) in culture medium from the 10 mM stock. The final DMSO concentration in all wells must be kept constant and below 0.5% to avoid solvent-induced toxicity.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest dose of Compound P.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with serial dilutions of Doxorubicin.

    • Remove the overnight culture medium from the cells and add 100 µL of the prepared drug-containing media to the respective wells.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

    • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of 100% DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Interpretation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot % Viability against the log-concentration of Compound P.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Table 2: Example IC₅₀ Data Summary

Cell LineCompound P IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (HEK293 IC₅₀ / Cancer Cell IC₅₀)
A5498.70.96.3
MCF-712.11.24.5
MDA-MB-2315.40.610.2
HepG-215.32.13.6
HEK29355.015.81.0

Phase 2: Elucidating the Mechanism of Cell Death

An IC₅₀ value confirms that Compound P is cytotoxic, but it doesn't explain how. The next logical phase is to investigate whether the compound induces programmed cell death (apoptosis) or causes cells to halt their division (cell cycle arrest), both common mechanisms for anticancer drugs.[14] Flow cytometry is the gold standard for these analyses.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Target Validation P1 MTT Assay (Determine IC₅₀) P2_A Apoptosis Assay (Annexin V/PI) P1->P2_A If IC₅₀ is potent P2_B Cell Cycle Assay (PI Staining) P1->P2_B P3 Western Blot (Signaling Pathways) P2_A->P3 If apoptosis is induced P2_B->P3 If cell cycle is arrested

Caption: Phased experimental workflow for characterizing Compound P.

Protocol 4.1: Apoptosis Quantification by Annexin V/PI Staining
  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[15]

  • Procedure:

    • Seed cells (e.g., MDA-MB-231, the most sensitive line from Phase 1) in 6-well plates and grow to ~70% confluency.

    • Treat cells with Compound P at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

    • Harvest both adherent and floating cells. The floating cells are often apoptotic and must be included for accurate analysis.

    • Wash cells with cold 1X PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.[16]

    • Add 400 µL of 1X Annexin V Binding Buffer.

    • Analyze immediately by flow cytometry.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Compound P.

Protocol 4.2: Cell Cycle Analysis by Propidium Iodide Staining
  • Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[17] This allows for the differentiation of cell populations based on their phase in the cell cycle:

    • G₀/G₁ phase: Normal (2N) DNA content.

    • S phase: Intermediate DNA content as DNA is synthesized.

    • G₂/M phase: Doubled (4N) DNA content. An accumulation of cells in a specific phase suggests Compound P may be acting on cell cycle checkpoint machinery.[14]

  • Procedure:

    • Culture and treat cells as described in Protocol 4.1.

    • Harvest cells, wash with PBS, and obtain a single-cell suspension.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Incubate for at least 2 hours at -20°C.[18]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Scientist's Note: RNase A is crucial because PI can also bind to double-stranded RNA. Treatment with RNase ensures that the signal is specific to DNA content.[17][19]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry, measuring the fluorescence of the PI signal.

  • Data Interpretation:

    • Generate a histogram of cell count versus DNA content (fluorescence intensity).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.

    • Compare the cell cycle distribution of treated cells to vehicle controls to identify any phase-specific arrest.

Phase 3: Target Validation - Investigating Molecular Pathways

Data from Phase 2 will guide this final investigative stage. If Compound P induces apoptosis, we should examine the key proteins in the apoptotic cascade. If it causes cell cycle arrest, we should probe the expression and phosphorylation status of checkpoint proteins. Given that many pyrazole derivatives are kinase inhibitors, investigating common cancer-driving signaling pathways is a logical starting point.[2][3]

Signaling_Pathway cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Response GF Growth Factor Receptor EGFR GF->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K CompoundP Compound P CompoundP->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation

Caption: Hypothetical inhibition of the EGFR pathway by Compound P.

Protocol 5.1: Western Blotting for Key Signaling & Apoptotic Proteins
  • Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to a protein of interest (e.g., AKT) or its phosphorylated, active form (e.g., p-AKT), we can assess the state of signaling pathways.[20][21]

  • Target Selection Rationale:

    • Apoptosis Markers: Cleaved Caspase-3 (an executioner caspase), Cleaved PARP (a substrate of Caspase-3), Bcl-2 family proteins (Bax, Bcl-2).

    • Cell Cycle Regulators: Cyclin D1, CDK4, p21, p27.

    • Kinase Signaling Pathways: p-AKT/Total AKT, p-ERK/Total ERK (as shown in the diagram above).

  • Procedure:

    • Protein Extraction: Treat cells in 10 cm dishes with Compound P (IC₅₀ and 2x IC₅₀) for a shorter duration (e.g., 6, 12, 24 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[22]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.[21]

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

    • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.

    • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured by an imaging system.

    • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Troubleshooting

Table 3: Common Issues and Solutions in Anticancer Assays

AssayProblemPotential Cause(s)Recommended Solution(s)
MTT Assay High variability between replicate wells.Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete formazan solubilization.Use a multichannel pipette for seeding; Avoid using the outermost wells of the plate; Ensure thorough mixing after adding DMSO.
Flow Cytometry High percentage of cell debris.Cells were harvested too harshly; Apoptosis/necrosis is extensive.Reduce trypsinization time or centrifugation speed; Analyze at an earlier time point.
Flow Cytometry Broad G₁ or G₂ peaks in cell cycle analysis.Inconsistent ethanol fixation; Cell doublets.Add ethanol dropwise while vortexing; Pass cells through a cell strainer before analysis.
Western Blot No signal or weak signal.Inefficient protein transfer; Low protein abundance; Inactive antibody or ECL substrate.Check transfer efficiency with Ponceau S stain; Increase protein load; Use fresh reagents and validated antibodies.
Western Blot High background.Insufficient blocking or washing; Primary antibody concentration too high.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk); Optimize antibody dilution; Increase the number/duration of washes.

Conclusion and Future Directions

This application note outlines a systematic, three-phased approach to characterize the anticancer potential of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. By progressing from broad cytotoxicity screening to specific mechanistic and molecular target analyses, researchers can build a comprehensive profile of this novel compound. Positive and compelling results from these in vitro assays would provide a strong rationale for advancing Compound P into more complex studies, including kinase profiling arrays, combination therapy studies, and ultimately, in vivo efficacy and toxicity evaluation in animal models.

References

  • ACS Omega. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]

  • ACS Omega. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • PMC - NIH. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]

  • PMC - NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • PMC - NIH. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

  • PubChem. (n.d.). 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]

  • PMC - NIH. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

  • NIH. (n.d.). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubChem. (n.d.). 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • MDPI. (2023). Basic Methods of Cell Cycle Analysis. [Link]

  • MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]

  • Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

  • Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]

  • ResearchGate. (2011). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Packard, B.Z. (2008). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. [Link]

  • NIH. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]

  • StatPearls - NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • ResearchGate. (n.d.). 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking. [Link]

  • ResearchGate. (2004). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

Sources

Application Notes and Protocols: A Guide to Investigating 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid as a potential kinase inhibitor. This document outlines the scientific rationale, synthesis of the compound, detailed protocols for biochemical and cellular assays, and strategies for data analysis and interpretation. The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] This fact provides a strong impetus for the thorough investigation of novel pyrazole derivatives like the one discussed herein.

Introduction: The Rationale for Investigating 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole ring is a key pharmacophore found in several successful kinase inhibitors, such as Crizotinib and Encorafenib.[1] The structural features of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, including the pyrazole core, the carboxylic acid group (which can form key hydrogen bonds), and the bromobenzyl moiety (which can occupy hydrophobic pockets in the ATP-binding site), make it an attractive candidate for kinase inhibition.

These notes will guide the researcher through the necessary steps to characterize the inhibitory potential of this compound, from initial synthesis to detailed cellular analysis.

Synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

The synthesis of pyrazole-4-carboxylic acids can be achieved through various established routes. A common method involves the formylation of a suitable precursor followed by oxidation.[2] A plausible synthetic route for 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is outlined below.

Diagram of Synthetic Pathway

Synthetic_Pathway A Ethyl 4,4-diethoxy-2-butenoate C Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate A->C Cyclization B 3-Bromobenzylhydrazine B->C D 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid C->D Hydrolysis

Caption: Plausible synthetic route for the target compound.

Protocol: Synthesis and Purification
  • Step 1: Synthesis of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate.

    • To a solution of ethyl 4,4-diethoxy-2-butenoate in ethanol, add 3-bromobenzylhydrazine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

    • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add a stoichiometric excess of sodium hydroxide.

    • Heat the mixture to 60-70°C and stir for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum to yield the final product.

Biochemical Assays: Characterizing Kinase Inhibition

The initial step in evaluating a potential kinase inhibitor is to determine its activity in a cell-free biochemical assay.[3] This allows for the direct measurement of the compound's effect on the kinase's enzymatic activity.

Diagram of a General Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Incubate Incubate Kinase with Compound Start->Incubate Initiate Initiate Reaction with ATP/Substrate Incubate->Initiate Reaction Kinase Reaction Initiate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze Kinome_Selectivity cluster_high High Affinity cluster_medium Medium Affinity cluster_low Low/No Affinity center Test Compound k1 Kinase A center->k1 k2 Kinase B center->k2 k3 Kinase C center->k3 k4 Kinase D center->k4 k5 Kinase E center->k5 k6 Kinase F k7 Kinase G k8 Kinase H

Caption: Conceptual representation of kinase selectivity profiling.

Protocol: Kinome-Wide Selectivity Screening

It is highly recommended to utilize a commercial service for comprehensive kinome profiling, as they offer large, validated panels of kinases. [4][5][6][7]

  • Compound Submission:

    • Provide a high-quality sample of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid at a specified concentration and volume.

  • Screening:

    • The service provider will typically screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against their kinase panel.

    • The assays are usually performed at the Km of ATP for each kinase to provide a standardized comparison.

  • Data Analysis:

    • The results are typically provided as percent inhibition at the tested concentrations.

    • This data can be used to identify primary targets and potential off-targets.

    • Follow-up IC50 determinations should be performed for any kinases that show significant inhibition.

Cellular Assays: Assessing Target Engagement and Phenotypic Effects

While biochemical assays are essential for determining direct inhibitory activity, cellular assays are necessary to confirm that the compound can enter cells, engage its target, and elicit a biological response. [8]

Protocol: Cellular Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) is a powerful method for quantifying compound binding to specific kinase targets in living cells. [5] Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing the target kinase as a NanoLuc® luciferase fusion protein.

    • Plate the transfected cells in a white, opaque 96-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

  • Assay Execution:

    • Add the NanoBRET™ tracer, a fluorescently labeled ATP-competitive ligand, to the cells.

    • Add the Nano-Glo® substrate to measure both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis:

    • Calculate the BRET ratio. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.

    • Determine the IC50 value from the dose-response curve.

Protocol: Cell Proliferation Assay

A common phenotypic outcome of kinase inhibition, particularly for kinases involved in cell cycle regulation or oncogenic signaling, is the inhibition of cell proliferation.

Procedure:

  • Cell Plating:

    • Plate a cancer cell line known to be dependent on the target kinase in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

  • Incubation:

    • Incubate the cells for 72 hours.

  • Viability Measurement:

    • Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is not readily available, related compounds such as other pyrazole carboxylic acids and bromobenzyl derivatives are known to be irritants and potentially harmful if swallowed or inhaled. [9][10][11][12][13] Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Consult the SDS for all reagents used in the synthesis and assays.

Conclusion

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid represents a promising starting point for the development of a novel kinase inhibitor. The protocols and guidelines presented in these application notes provide a robust framework for its comprehensive evaluation. By systematically characterizing its biochemical potency, selectivity, and cellular activity, researchers can gain a thorough understanding of its therapeutic potential.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). Taylor & Francis Online. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. (2005). ResearchGate. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). PubMed Central. [Link]

  • Kinome Profiling. (2024). Oncolines B.V.. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). PubMed Central. [Link]

  • 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, Safety Data Sheet. (2021). Kishida Chemical Co., Ltd.. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]

  • Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. (2014). ResearchGate. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (2019). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). PubMed. [Link]

  • Kinase Panel Profiling. (2024). Pharmaron. [Link]

  • Kinase Inhibition Assay. (2015). Bio-protocol. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • KinomePro - Functional Kinase Activity Profiling. (2024). Pamgene. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2017). Oxford Academic. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. (2008). PubMed. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (2012). PubMed Central. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (2014). PubMed Central. [Link]

  • Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. (2009). PubMed. [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). PubMed. [Link]

  • Sildenafil. (2024). Wikipedia. [Link]

Sources

Application Notes & Protocols: 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid as a Selective Molecular Probe for Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, hereafter designated as BCP-4C, as a novel molecular probe. Capitalizing on the well-documented anti-inflammatory potential of the pyrazole scaffold, this guide outlines the utility of BCP-4C for the investigation of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. We present detailed, field-proven protocols for the characterization of BCP-4C's binding affinity and selectivity, confirmation of its engagement with COX-2 in a cellular context, and its application in visualizing the modulation of COX-2 activity within cells. This guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, ensuring that researchers can confidently apply and adapt these protocols for their specific research needs.

Introduction: The Rationale for BCP-4C as a COX-2 Probe

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A significant portion of the anti-inflammatory effects of pyrazole-containing compounds is attributed to their inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has spurred the development of isoform-selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

BCP-4C, or 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, is a novel pyrazole derivative designed to leverage these properties for use as a molecular probe. Its structure, featuring a bromobenzyl group, offers potential for specific interactions within the COX-2 active site, while the carboxylic acid moiety can be exploited for derivatization, such as the attachment of fluorescent tags for imaging applications. The development and rigorous validation of selective molecular probes like BCP-4C are critical for dissecting the nuanced roles of COX-2 in health and disease.[2][3] This guide provides a framework for the comprehensive evaluation and application of BCP-4C as a tool to interrogate COX-2 biology.

Physicochemical Properties of BCP-4C

A thorough understanding of the physicochemical properties of a molecular probe is essential for its effective application. The following table summarizes the key predicted and experimental properties of BCP-4C.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₂-
Molecular Weight 281.11 g/mol -
Appearance White to off-white solidPredicted
Solubility Soluble in DMSO, MethanolPredicted
pKa ~4.0 (Carboxylic Acid)Predicted
LogP ~2.5Predicted

Application I: In Vitro Characterization of BCP-4C Binding to COX-2 via Fluorescence Polarization

A. Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[4] This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently-labeled tracer molecule. In a competitive binding assay, a known fluorescent ligand for COX-2 (the tracer) is displaced by the unlabeled competitor, BCP-4C. This displacement results in a decrease in the polarization of the emitted light, which can be used to determine the binding affinity (Ki) of BCP-4C for COX-2.[5]

B. Detailed Protocol

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM EDTA, 1 µM hematin.

    • COX-2 Enzyme: Recombinant human COX-2, diluted to a working concentration of 20 nM in Assay Buffer.

    • Fluorescent Tracer: A commercially available fluorescently-labeled COX-2 inhibitor (e.g., a derivative of celecoxib), diluted to a working concentration of 10 nM in Assay Buffer.

    • BCP-4C Stock Solution: 10 mM stock solution in 100% DMSO.

    • Serial Dilutions of BCP-4C: Prepare a 10-point serial dilution of BCP-4C in 100% DMSO, starting from 1 mM.

  • Assay Procedure:

    • Add 5 µL of the BCP-4C serial dilutions to the wells of a black, low-volume 384-well plate. For control wells, add 5 µL of 100% DMSO.

    • Add 10 µL of the 20 nM COX-2 enzyme solution to all wells.

    • Add 10 µL of the 10 nM fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.[6]

C. Data Analysis and Interpretation

The binding affinity of BCP-4C is determined by plotting the change in millipolarization (mP) units against the logarithm of the BCP-4C concentration. The data is then fitted to a sigmoidal dose-response curve to obtain the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [Tracer]/Kd)

where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant. A lower Ki value indicates a higher binding affinity of BCP-4C for COX-2. To assess selectivity, this assay should be repeated using COX-1. A high-quality probe should exhibit significant selectivity for COX-2 over COX-1.[7]

D. Workflow Diagram

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis reagents Prepare Assay Buffer, COX-2, Fluorescent Tracer, and BCP-4C dilutions add_bcp4c Add BCP-4C dilutions to 384-well plate reagents->add_bcp4c add_cox2 Add COX-2 enzyme add_bcp4c->add_cox2 add_tracer Add fluorescent tracer add_cox2->add_tracer incubate Incubate for 60 min at RT add_tracer->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze Plot mP vs. [BCP-4C] and calculate IC50/Ki read_fp->analyze

Caption: Fluorescence Polarization competitive binding assay workflow.

Application II: Cellular Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

A. Principle of the Assay

CETSA is a powerful method for verifying the engagement of a small molecule with its target protein in a cellular environment.[8] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[9] When cells are heated, proteins unfold and aggregate. The binding of a ligand, such as BCP-4C to COX-2, stabilizes the protein, resulting in a higher melting temperature. This change can be quantified by measuring the amount of soluble COX-2 remaining after heat treatment.[10]

B. Detailed Protocol

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency.

    • Treat the cells with either vehicle (DMSO) or varying concentrations of BCP-4C (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and quantify the amount of soluble COX-2 using a standard Western blot or ELISA protocol.

C. Data Analysis and Interpretation

For each BCP-4C concentration, plot the relative amount of soluble COX-2 against the temperature. The resulting melting curves will show a shift to the right (higher temperatures) for cells treated with BCP-4C compared to the vehicle control, indicating that BCP-4C binding stabilizes COX-2. This provides strong evidence of target engagement in a physiologically relevant setting.

D. Workflow Diagram

cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis culture Culture RAW 264.7 cells treat Treat cells with BCP-4C or vehicle (DMSO) culture->treat harvest Harvest and resuspend cells treat->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat at various temperatures (40°C - 70°C) aliquot->heat lyse Lyse cells (freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge quantify Quantify soluble COX-2 (Western Blot / ELISA) centrifuge->quantify plot Plot melting curves and analyze thermal shift quantify->plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Application III: Visualizing COX-2 Modulation in Cells via Immunofluorescence

A. Principle of the Assay

Immunofluorescence (IF) is a technique used to visualize the localization and expression of specific proteins within cells using fluorescently-labeled antibodies.[12] This protocol can be used to investigate the effect of BCP-4C on the expression and subcellular localization of COX-2 in response to an inflammatory stimulus, such as lipopolysaccharide (LPS).

B. Detailed Protocol

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with BCP-4C (e.g., 10 µM) or vehicle for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce COX-2 expression. Include a non-stimulated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate the cells with a primary antibody against COX-2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST.

  • Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope or a confocal microscope.

C. Data Analysis and Interpretation

The fluorescence intensity of the COX-2 signal can be quantified using image analysis software (e.g., ImageJ). By comparing the intensity in LPS-stimulated cells with and without BCP-4C treatment, one can assess the probe's ability to modulate COX-2 expression or activity-related localization. A reduction in COX-2 signal in the presence of BCP-4C would suggest that the probe interferes with the inflammatory signaling pathway leading to COX-2 upregulation.

D. Workflow Diagram

cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis seed Seed cells on coverslips treat_probe Pre-treat with BCP-4C seed->treat_probe stimulate Stimulate with LPS treat_probe->stimulate fix Fix and permeabilize cells stimulate->fix block Block non-specific binding fix->block primary_ab Incubate with anti-COX-2 primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody + DAPI primary_ab->secondary_ab mount Mount coverslips secondary_ab->mount image Acquire images using fluorescence microscopy mount->image analyze Quantify COX-2 fluorescence intensity image->analyze

Caption: Immunofluorescence workflow for visualizing COX-2 modulation.

Summary and Conclusion

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (BCP-4C) is a promising molecular probe for the study of COX-2. This guide has provided a comprehensive set of protocols for its characterization and application. By following these methodologies, researchers can obtain robust data on the binding affinity, cellular target engagement, and modulatory effects of BCP-4C on COX-2. The successful application of these protocols will enable a deeper understanding of the role of COX-2 in various physiological and pathological processes, and may aid in the development of novel anti-inflammatory therapeutics. As with any molecular probe, it is crucial to employ appropriate controls and to validate findings using orthogonal approaches to ensure the generation of reliable and reproducible data.[2]

References

  • JoVE. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. [Link]

  • Bradner, J. E., et al. (2010). Advances in discovering small molecules to probe protein function in a systems context. Current Opinion in Chemical Biology, 14(3), 372-381. [Link]

  • FDA. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. [Link]

  • Bruker. Single-Molecule Localization Microscopy (SMLM) Protocols. [Link]

  • BPS Bioscience. Fluorescence Polarization Assays. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Al-Ali, A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 125-141. [Link]

  • Chemical Society Reviews. (2023). Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. [Link]

  • Assay Drug Development Technologies. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Elabscience. Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050). [Link]

  • Müller, S., et al. (2018). The era of high-quality chemical probes. Nature Chemical Biology, 14(2), 98-103. [Link]

  • Clinical Microbiology Reviews. (2009). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Nature Protocols. (2015). Optimized sample preparation for single-molecule localization-based superresolution microscopy in yeast. [Link]

  • Andor. (2022). Overview of Single Molecule Localization Microscopy (SMLM). [Link]

  • Cancer Research. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

  • Journal of Medicinal Chemistry. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • YouTube. (2019). Validation and Implementation of Quantitative Molecular Assays. [Link]

  • The Institute of Cancer Research. (2017). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • YouTube. (2020). Immunofluorescent Staining Protocol. [Link]

  • American Society for Microbiology. Molecular Diagnostic Assay Validation. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ResearchGate. Key principles for designing and selecting effective chemical probes. [Link]

  • ACS Publications. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • ResearchGate. (2017). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. [Link]

  • Memorial Sloan Kettering Cancer Center. Development of Chemical Probes. [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

Sources

The Strategic Application of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid in Agrochemical Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core as a Privileged Scaffold in Agrochemicals

The pyrazole ring system represents a cornerstone in modern agrochemical research, consistently yielding commercial products with potent fungicidal, insecticidal, and herbicidal activities.[1][2] Its unique electronic properties and structural versatility allow for the precise tuning of biological activity and physicochemical properties. Within this class, pyrazole-4-carboxylic acids are pivotal intermediates, serving as versatile handles for the synthesis of diverse libraries of candidate molecules, most notably pyrazole carboxamide fungicides.[3][4] This guide focuses on a specific, yet broadly applicable building block: 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid . The strategic placement of the 3-bromobenzyl group at the N1 position offers a unique combination of lipophilicity and a reactive handle (the bromine atom) for further derivatization, making it a compelling starting point for novel agrochemical discovery programs.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed protocols for the derivatization and biological screening of compounds derived from 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid but also delves into the causal reasoning behind these experimental designs, grounded in established principles of agrochemical science.

Chemical & Strategic Profile of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

The value of this scaffold lies in the strategic combination of its three key components: the pyrazole-4-carboxylic acid core, the N1-benzyl substituent, and the meta-positioned bromine atom.

  • Pyrazole-4-Carboxylic Acid Core: This is the primary reactive site for generating diverse derivatives. The carboxylic acid can be readily converted into amides, esters, and other functional groups, which are crucial for interacting with biological targets.[5] Many successful pyrazole-based agrochemicals are carboxamides, where the amide linkage is critical for binding to the target protein.[3]

  • N1-Benzyl Substituent: The benzyl group at the N1 position of the pyrazole ring significantly influences the molecule's lipophilicity and spatial arrangement. This, in turn, affects its ability to penetrate biological membranes and fit into the active site of a target enzyme. The substitution pattern on the benzyl ring is a key area for modification to optimize biological activity.

  • Meta-Positioned Bromine Atom: The bromine atom on the benzyl ring serves two purposes. Firstly, it modifies the electronic properties and lipophilicity of the benzyl group. Secondly, it provides a site for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and refine structure-activity relationships (SAR).

Synthetic Derivatization Protocols

The primary route for creating a diverse library of candidate agrochemicals from 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid is through the formation of amides and esters.

Protocol 1: General Procedure for the Synthesis of Pyrazole-4-Carboxamide Derivatives

This protocol outlines the synthesis of novel pyrazole-4-carboxamide derivatives, which are analogues of many commercial fungicides and insecticides.[2][3]

Rationale: The conversion of the carboxylic acid to an acid chloride is a classic and efficient method for activating the carboxyl group for nucleophilic attack by an amine. The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction.

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • To a solution of 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in dry DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole-4-carboxamide.

Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[5]

Synthesis_Workflow A 1-(3-Bromobenzyl)-1H- pyrazole-4-carboxylic acid B Acid Chloride Intermediate A->B SOCl₂ or (COCl)₂, cat. DMF D Final Pyrazole-4-Carboxamide Product B->D Base (e.g., Et₃N) C Desired Amine C->D

Caption: General workflow for the synthesis of pyrazole-4-carboxamide derivatives.

Agrochemical Screening Protocols

Once a library of derivatives has been synthesized, a systematic screening process is required to identify compounds with promising biological activity. The following are generalized protocols for fungicidal, insecticidal, and herbicidal screening.

Protocol 2: In Vitro Antifungal Activity Screening

Rationale: This primary screen is a rapid and cost-effective method to identify compounds with intrinsic fungicidal activity against a panel of economically important plant pathogens. The mycelial growth inhibition assay is a standard method for this purpose.[4]

Step-by-Step Protocol:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the synthesized compounds in a suitable solvent like dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[6]

    • Prepare serial dilutions of the stock solutions to obtain final test concentrations (e.g., 250, 100, 50, 25, 12.5 µg/mL).[6]

  • Fungal Culture and Assay:

    • Culture a panel of relevant fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum) on potato dextrose agar (PDA) plates.[4]

    • Incorporate the test compounds at the desired final concentrations into molten PDA. The final DMSO concentration should be kept constant and low (e.g., <1%) to avoid solvent effects.

    • Pour the amended PDA into Petri dishes.

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the PDA plates.

    • Include a positive control (a commercial fungicide) and a negative control (solvent only).

    • Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions after the fungal growth in the negative control has nearly covered the plate.

    • Calculate the percentage of inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

    • For promising compounds, determine the EC50 (effective concentration to inhibit 50% of growth) value by testing a wider range of concentrations and using probit analysis.[7]

Protocol 3: Insecticidal Activity Screening

Rationale: This protocol is designed to identify compounds with activity against common insect pests. A feeding assay is a good primary screen for compounds with stomach poison activity.[8]

Step-by-Step Protocol:

  • Preparation of Test Diet/Substrate:

    • Prepare an artificial diet or use leaf discs from a suitable host plant.

    • Dissolve the test compounds in acetone or another suitable solvent to prepare stock solutions.

    • Apply the test solutions to the diet or leaf discs at various concentrations (e.g., 1000, 500, 250, 100, 50 µg/mL).[8]

    • Allow the solvent to evaporate completely.

  • Insect Bioassay:

    • Select a panel of representative insect pests, such as larvae of Plutella xylostella (diamondback moth) or adults of Aphis craccivora (bean aphid).[1]

    • Place a known number of insects (e.g., 10-20) into each container with the treated diet or leaf discs.

    • Include a positive control (a commercial insecticide) and a negative control (solvent only).

    • Maintain the insects under controlled environmental conditions (e.g., 25 °C, 16:8 h light:dark photoperiod).

  • Data Collection and Analysis:

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).[9]

    • Calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula.

    • For active compounds, determine the LC50 (lethal concentration to kill 50% of the population) through further testing at a range of concentrations.

Protocol 4: Herbicidal Activity Screening

Rationale: This protocol aims to identify compounds with phytotoxic effects on common weed species, while also assessing potential crop selectivity.[10]

Step-by-Step Protocol:

  • Plant Cultivation:

    • Sow seeds of selected weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and crop species (e.g., corn, soybean) in small pots containing a standard soil mix.[11]

    • Grow the plants in a greenhouse or growth chamber under controlled conditions until they reach a suitable growth stage (e.g., 2-3 leaf stage for post-emergence application).

  • Compound Application:

    • Prepare solutions of the test compounds in a suitable solvent system (e.g., acetone/water with a surfactant).

    • For post-emergence screening, spray the plants uniformly with the test solutions at a specific application rate (e.g., 150 g active ingredient per hectare).[11]

    • For pre-emergence screening, apply the test solutions to the soil surface immediately after sowing the seeds.

    • Include a positive control (a commercial herbicide) and a negative control (solvent only).

  • Data Collection and Analysis:

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a percentage scale (0% = no effect, 100% = complete kill) at specified time points (e.g., 7, 14, and 21 days after treatment).

    • For promising compounds, conduct dose-response studies to determine the GR50 (the dose required to cause a 50% reduction in plant growth).

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from these screening protocols will form the basis for understanding the SAR of the synthesized compound library.

Derivative Type Potential Target Class Key SAR Observations
Pyrazole-4-CarboxamidesFungicides (SDH inhibitors), InsecticidesThe nature of the amine component is critical. Bulky, lipophilic groups often enhance activity.[3][12]
Pyrazole-4-CarboxylatesHerbicides, FungicidesThe alcohol moiety can influence systemic movement and metabolic stability.

Hypothetical Screening Cascade:

Screening_Cascade A Synthesized Compound Library (Derivatives of 1-(3-Bromobenzyl)-1H- pyrazole-4-carboxylic acid) B Primary In Vitro Screen (e.g., 100 µg/mL) A->B Fungicidal, Insecticidal, Herbicidal Assays C Secondary Screen (Dose-Response) Determine EC₅₀ / LC₅₀ B->C Active Compounds (>80% inhibition) D Greenhouse / In Vivo Testing C->D Potent Compounds E Lead Compound Identification D->E Efficacious & Selective Compounds F SAR Analysis & Optimization E->F F->A Design Next Generation of Compounds

Caption: A typical workflow for agrochemical discovery starting from a core scaffold.

Conclusion and Future Directions

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a promising starting point for the discovery of novel agrochemicals. Its synthetic tractability allows for the creation of diverse libraries of derivatives, particularly pyrazole-4-carboxamides. The systematic application of the screening protocols outlined in this guide will enable the identification of compounds with potent biological activities. Subsequent SAR analysis will guide the optimization of these initial hits, potentially leading to the development of new, effective, and safe crop protection solutions. The presence of the bromine atom on the benzyl ring offers an avenue for further exploration through cross-coupling chemistry, expanding the accessible chemical space and providing opportunities to fine-tune the properties of lead compounds.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved January 28, 2026, from [Link]

  • Karumudi, B. S., & Nagandla, D. D. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Springer. Retrieved January 28, 2026, from [Link]

  • The structures and herbicidal activities of pyrazole derivatives at a... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Wang, G., Liang, S., Lang, J., Ying, J., Shan, Z., Lv, L., Li, B., & Yang, H. (2025). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119–126. [Link]

  • Wang, Z., Shi, Y., Li, B., Zhang, H., & Yang, X. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(11), 2999. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Al-Azmi, A., & El-Faham, A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(13), 4209. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Song, H., Liu, Y., Chen, F., Wang, Q., & Liu, Z. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(8), 2036–2045. [Link]

  • Rational designs of pyrazole derivatives as insecticidal agents [3a-g and 6a-k]… (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Zhang, W., Guo, P., Zhang, Y., Zhou, Q., & Xu, H. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]

  • Ali, M. A., El-Metwaly, N. M., & Bondock, S. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Scientific Reports, 14(1), 7854. [Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Xiong, L., Chen, J., Xu, G., Luo, X., Yang, S., & Li, Z. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3567–3578. [Link]

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). PubMed. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common experimental assays. As researchers, scientists, and drug development professionals, ensuring your compound is fully dissolved is the critical first step for generating accurate and reproducible data. This guide is designed to help you navigate and overcome the solubility hurdles associated with this molecule.

Understanding the Molecule: Why is Solubility a Challenge?

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid possesses structural features that predict low aqueous solubility. The molecule combines a lipophilic (water-fearing) bromobenzyl group with a polar, ionizable carboxylic acid group. While the carboxylic acid provides a handle for solubilization, the large, non-polar portion of the molecule dominates its behavior at neutral pH, often leading to precipitation in aqueous buffers. The key to working with this compound is to strategically manipulate its chemical environment.

Frequently Asked Questions & Troubleshooting Guide

Q1: My compound precipitated immediately when I added it to my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most fundamental reason for this, and what is the first thing I should try?

Answer:

The immediate precipitation is due to the low intrinsic solubility of the compound's neutral form. The carboxylic acid group on the pyrazole ring is a weak acid, meaning it is predominantly in its protonated, neutral state (-COOH) at physiological pH (7.4). This form is not readily soluble in water[1].

The most direct and often simplest strategy is to manipulate the pH of your solvent.[2][3][4] By raising the pH, you deprotonate the carboxylic acid, converting it into its much more polar and water-soluble carboxylate salt form (-COO⁻).

The solubility of an ionizable compound like this is governed by its acid dissociation constant (pKa). For most carboxylic acids, the pKa is in the range of 3-5. To ensure the compound is in its soluble, deprotonated state, the pH of the solution should be at least 1.5 to 2 units above its pKa.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 8) low_ph R-COOH (Protonated, Poorly Soluble) high_ph R-COO⁻ + H⁺ (Deprotonated, More Soluble) low_ph->high_ph Add Base (e.g., NaOH) [H⁺] decreases high_ph->low_ph Add Acid (e.g., HCl) [H⁺] increases

Caption: pH effect on the ionization and solubility of the carboxylic acid.

  • Prepare a dilute basic solution: Use 10-20 mM Sodium Hydroxide (NaOH) in high-purity water.

  • Weigh the compound: Accurately weigh the desired amount of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

  • Dissolution: Add the basic solution dropwise to the solid compound while vortexing or stirring. The solid should dissolve as the carboxylate salt is formed. You can gently warm the solution (37°C) to aid dissolution.

  • pH Neutralization (Optional but Critical): Once fully dissolved, you can carefully adjust the pH back towards your target assay pH using a dilute acid like HCl. Crucially, do this while vortexing vigorously to avoid localized pH drops that can cause immediate precipitation. Do not be surprised if the compound begins to fall out of solution as you approach neutral pH; this method is best for creating a concentrated basic stock that is then highly diluted into your final assay buffer.

  • Validation: Visually inspect the final solution for any cloudiness or particulates. If observed, the concentration is too high for that final pH.

Trustworthiness Check: Before proceeding with your experiment, ensure that the final pH of your stock solution, after any adjustments, is compatible with your assay system.

Q2: I need to prepare a highly concentrated stock solution (e.g., 10-50 mM) for serial dilutions. Is pH adjustment practical for this, or is there a better way?

Answer:

For high-concentration stocks, using an organic co-solvent is the standard and most effective method. The best choice for initial solubilization is Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[5]

However, it is critical to be aware that DMSO can have direct effects on cells and assay components, often causing cytotoxicity or artifacts at final concentrations above 0.5-1%.[6][7] Therefore, the goal is to create a concentrated DMSO stock that allows for a large dilution factor into your final assay medium.

  • Select Equipment: Use glass vials or polypropylene tubes. Avoid polystyrene, as high concentrations of DMSO can degrade it.

  • Weigh Compound: Accurately weigh your compound into the vial.

  • Add DMSO: Add the required volume of 100% anhydrous DMSO to reach your target concentration.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously. A bath sonicator or gentle warming (37-40°C) can be used to accelerate the dissolution of stubborn material.

  • Inspect for Clarity: Ensure the final solution is perfectly clear and free of any solid particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce water and potentially cause precipitation.

SolventTypical Starting Stock Conc.Max Final Assay Conc.ProsCons
DMSO 10 - 100 mM< 0.5% [6]Excellent solubilizing power; widely used.Can be cytotoxic; may interfere with some assays.[7]
Ethanol 1 - 20 mM< 1.0%Less toxic than DMSO for some cell lines.Less effective solubilizer than DMSO for many compounds.
Methanol 1 - 20 mM< 0.5%Good solvent.More volatile and generally more toxic than ethanol.[5]

Trustworthiness Check: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO (or other solvent) as your test samples to account for any effects of the solvent itself.

Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How do I solve this?

Answer:

This is a very common problem known as "carry-over" precipitation. The compound is soluble in the high-DMSO environment of the stock but crashes out when the DMSO concentration is drastically lowered upon dilution into the aqueous buffer. There are two primary strategies to combat this: using solubility enhancers in your final assay buffer or employing an intermediate dilution step.

Solubility enhancers are additives that help keep hydrophobic compounds dispersed in an aqueous solution. Two common classes are surfactants and cyclodextrins.

  • Surfactants: Molecules like Tween-20 or Polysorbate 80 are detergents that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate your compound, keeping it soluble in the bulk aqueous phase.[8][9][10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with your compound, effectively shielding the hydrophobic parts from the water and increasing solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with excellent water solubility.

  • Prepare Assay Buffer with Surfactant: Add a small amount of a surfactant like Tween-20 to your final assay buffer. A good starting point is 0.01% - 0.1% (w/v).

  • Prepare DMSO Stock: Make your concentrated stock in 100% DMSO as described in Protocol 2.

  • Dilute into Buffer: Perform your serial dilutions by adding the DMSO stock directly into the surfactant-containing buffer. The micelles will help stabilize the compound as the DMSO is diluted.

  • Validation: Compare the results to a vehicle control containing both DMSO and the surfactant to ensure the combination does not adversely affect your assay.

Sometimes, a stepwise reduction in the organic solvent concentration is gentler and prevents precipitation.

  • Prepare 10 mM stock in DMSO.

  • Create an intermediate dilution: Dilute the 10 mM stock 1:10 into pure, sterile water or PBS while vortexing. This creates a 1 mM solution in 10% DMSO. This solution may appear cloudy but can often be used for the next dilution step if used immediately.

  • Final Dilution: Immediately use the 1 mM intermediate solution to make your final dilutions in the assay buffer. The final DMSO concentration will now be much lower (e.g., a 1:100 dilution of the intermediate stock results in a final DMSO concentration of 0.1%).

Troubleshooting Workflow

This flowchart provides a decision-making path for addressing solubility issues with 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

G start Start: Compound is insoluble in aqueous assay buffer q_stock Do you need a high-concentration stock (>1 mM)? start->q_stock use_dmso Use Protocol 2: Prepare 10-50 mM stock in 100% DMSO. q_stock->use_dmso Yes q_ph_ok Is your assay tolerant to a slightly basic pH? q_stock->q_ph_ok No q_precip_dilute Does it precipitate upon dilution into assay buffer? use_dmso->q_precip_dilute use_enhancers Try Strategy A: Add solubility enhancers (e.g., 0.05% Tween-20 or 2 mM HP-β-CD) to your assay buffer. q_precip_dilute->use_enhancers Yes success Success: Compound is soluble. Proceed with assay. q_precip_dilute->success No q_ph_ok->q_stock No, pH sensitive. (Re-evaluate need for stock) use_ph Use Protocol 1: Solubilize in dilute NaOH, then buffer pH carefully. q_ph_ok->use_ph Yes use_ph->success use_inter_dil Try Strategy B: Perform an intermediate dilution step into water before final dilution. use_enhancers->use_inter_dil If fails or interferes use_enhancers->success use_inter_dil->success fail Still insoluble. Consider advanced formulation (e.g., solid dispersion) or compound resynthesis. use_inter_dil->fail If fails

Caption: A step-by-step workflow for troubleshooting solubility.

References

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs - MDPI. [Link]

  • 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | C11H9FN2O2 | CID 11665716 - PubChem. [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem. [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. [Link]

  • A recent overview of surfactant–drug interactions and their importance - PMC - NIH. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media - ResearchGate. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate. [Link]

  • 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409 - PubChem. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. [Link]

  • 17.6 pH Effects on Solubility - YouTube. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. [Link]

  • Formulation approaches for orally administered poorly soluble drugs - PubMed. [Link]

  • Pyrazole - Solubility of Things . [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. [Link]

  • Surfactants and their role in Pharmaceutical Product Development: An Overview - SciSpace. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track . [Link]

  • Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment - PubMed. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - MDPI. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines - Biomedical Research and Therapy. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory . [Link]

  • Solubility of Organic Compounds . [Link]

  • Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion - MDPI. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid - High purity | EN - Georganics. [Link]

Sources

Technical Support Center: Purification of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. The methodologies outlined are designed to address common purity challenges encountered during its synthesis and isolation, ensuring a high-quality final compound for downstream applications.

Introduction: Understanding the Purification Challenge

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic carboxylic acid, a structural motif prevalent in many biologically active compounds. The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. Impurities can arise from various sources, including unreacted starting materials, side-products from the initial cyclocondensation reaction, and degradation products.

The purification strategy for this molecule hinges on the acidic nature of the carboxylic acid group and the aromatic pyrazole core. This allows for a multi-pronged approach combining acid-base chemistry, recrystallization, and chromatography to effectively remove a range of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the synthetic route employed. A common route to this class of compounds is the Knorr pyrazole synthesis or a similar cyclocondensation between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2] Therefore, the most probable impurities include:

  • Unreacted (3-bromobenzyl)hydrazine: This starting material is basic and can often be carried through the initial work-up.

  • Unreacted 1,3-dicarbonyl compound: For instance, ethyl 2-formyl-3-oxobutanoate or a similar precursor.

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the formation of a regioisomeric pyrazole carboxylic acid is possible.

  • By-products from side reactions: Depending on the reaction conditions, various side-products can form.

Q2: My crude product is an oil or a waxy solid and won't crystallize. What should I do?

A2: "Oiling out" is a common issue when impurities are present, as they can disrupt the crystal lattice formation. The first step is to attempt an acid-base extraction to remove acidic or basic impurities that may be inhibiting crystallization. If the product still fails to crystallize, a preliminary purification by column chromatography may be necessary to remove neutral impurities before attempting recrystallization again.

Q3: I performed a recrystallization, but the purity did not significantly improve. What went wrong?

A3: This typically indicates that the chosen solvent system is not optimal for separating the desired product from the key impurities. It is possible that the impurities have similar solubility profiles to your product in that specific solvent. Consider a different solvent or a solvent mixture. Additionally, ensure that you are allowing for slow cooling to promote the formation of pure crystals. Rapid crashing out of the solution will likely trap impurities.

Q4: During column chromatography, my compound is streaking or not eluting from the column. How can I fix this?

A4: Streaking of acidic compounds on silica gel is a common problem due to the interaction between the carboxylic acid and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a modifier to your mobile phase. For an acidic compound like this, adding 0.5-2% acetic acid or formic acid to the eluent can significantly improve the peak shape and recovery.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Work-up

Visual Observation: The crude product is a discolored solid (e.g., yellow or brown) or a sticky residue.

Logical Analysis: Discoloration often points to the presence of unreacted starting materials or side-products. The carboxylic acid functionality provides a powerful handle for a highly selective initial purification step.

Troubleshooting Workflow:

Caption: Acid-Base Extraction Workflow for Initial Purification.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer.[3][4] Neutral and basic impurities will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer can be discarded or further analyzed for impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 2: Persistent Impurities After Acid-Base Extraction

Visual Observation: The product is a solid, but TLC or NMR analysis still shows the presence of impurities.

Logical Analysis: The remaining impurities are likely neutral and have a similar polarity to the desired product, making simple extraction ineffective. Recrystallization is the next logical step to enhance purity.

Troubleshooting Workflow:

Caption: Recrystallization Workflow for Purity Enhancement.

Detailed Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of the product in various solvents to find a suitable one. For pyrazole carboxylic acids, alcohol-water mixtures are often effective. A good starting point is an ethanol/water or methanol/water mixture.

  • Dissolution: In a flask, add the crude solid and the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid completely. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Recrystallization Solvent SystemExpected Purity ImprovementNotes
Ethanol/WaterGood to ExcellentA common and effective choice for many carboxylic acids. The ratio can be optimized.
Methanol/WaterGood to ExcellentSimilar to ethanol/water, methanol is more polar.
AcetonitrileModerate to GoodCan be effective if alcohol-based systems fail.
TolueneModerateFor less polar impurities.
Issue 3: Closely Related Impurities (e.g., Regioisomers)

Visual Observation: Purity is high, but a persistent minor spot is observed on TLC with a similar Rf value. NMR may show minor, yet distinct, additional peaks.

Logical Analysis: Closely related impurities, such as regioisomers, can be very difficult to separate by crystallization alone. In such cases, flash column chromatography is the most effective technique.

Troubleshooting Workflow:

Caption: Flash Column Chromatography Workflow for High Purity.

Detailed Protocol: Flash Column Chromatography

  • TLC Method Development: Develop a TLC mobile phase that gives good separation between your product and the impurity. A good target Rf for your product is around 0.2-0.3. A common starting point is a mixture of hexanes and ethyl acetate.

  • Adding a Modifier: To prevent streaking on the silica gel column, add 0.5-2% acetic acid to your chosen mobile phase.

  • Column Packing: Pack a silica gel column with the mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like methanol or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the dry powder onto the top of the packed column.

  • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

References

  • PubChem. (n.d.). 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (CN102911174A).
  • Shetty, P., et al. (n.d.).
  • Mengeş, N., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Google Patents. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (CN111362874B).
  • El-Sayed, M. A.-A., & El-Sakka, I. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online.
  • PubChem. (n.d.). Ethyl 2-formyl-3-oxopropanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances.
  • PubChem. (n.d.). Ethyl 2-formyl-3-oxobutanoate. Retrieved from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the unambiguous structural confirmation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block for research and development. In chemical synthesis, particularly of complex organic molecules, absolute certainty of a compound's structure is paramount to ensure reproducibility and functional validity. This guide details a multi-technique analytical approach, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the predicted spectroscopic data, explain the causal relationships behind the expected signals, and present a comparative analysis to differentiate the target molecule from its potential isomers. This document serves as a self-validating protocol for researchers, scientists, and drug development professionals, ensuring high confidence in the structural integrity of this important chemical entity.

Introduction

The pyrazole ring system is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active agents. The precise functionalization of this ring allows for the fine-tuning of a molecule's biological activity. 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid represents a versatile intermediate, combining a reactive carboxylic acid handle, a stable pyrazole core, and a bromobenzyl group amenable to further cross-coupling reactions.

However, the synthesis of such substituted heterocycles is not without ambiguity. The substitution pattern on the pyrazole ring can lead to several constitutional isomers, most notably the 1,3-, 1,4-, and 1,5-disubstituted regioisomers. An incorrect structural assignment can lead to wasted resources and flawed biological data. Therefore, a rigorous and systematic approach to structural elucidation is not merely procedural—it is a cornerstone of scientific integrity. This guide will use a combination of analytical techniques to create a unique "fingerprint" for the target molecule, allowing for its definitive identification and differentiation from plausible alternatives.

Rationale for Synthesis and Potential Isomeric Challenges

A common and effective route to synthesizing N-alkylated pyrazoles involves the alkylation of a pre-formed pyrazole ring, followed by modification of functional groups. For the target molecule, a logical synthetic pathway is the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with 3-bromobenzyl bromide, followed by saponification of the ester to yield the final carboxylic acid.

G cluster_0 Synthetic Pathway reagent1 Ethyl 1H-pyrazole-4-carboxylate intermediate Ethyl 1-(3-Bromobenzyl)-1H- pyrazole-4-carboxylate reagent1->intermediate N-Alkylation reagent2 3-Bromobenzyl bromide (Base, e.g., K2CO3) product 1-(3-Bromobenzyl)-1H- pyrazole-4-carboxylic acid intermediate->product Hydrolysis hydrolysis Saponification (e.g., NaOH, H2O) then Acidification

Caption: Proposed synthetic workflow for the target compound.

A primary challenge in this synthesis is the potential for alkylation at the N2 position of the pyrazole ring, although N1 alkylation is generally favored. More critically, if starting from a different pyrazole carboxylate isomer, one could inadvertently synthesize an incorrect final product. The most likely isomeric contaminant to rule out is 1-(3-Bromobenzyl)-1H-pyrazole-5-carboxylic acid . This guide will focus on the key spectroscopic differences that allow for confident differentiation.

Multi-Pronged Spectroscopic Confirmation

No single technique is sufficient for absolute structural proof. The synergy of Mass Spectrometry, IR Spectroscopy, and, most importantly, NMR Spectroscopy provides a self-validating system for confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation data, offering the first piece of the structural puzzle.

  • Expected Molecular Ion: For the molecular formula C₁₁H₉BrN₂O₂, the monoisotopic mass is calculated to be 280.9902 g/mol .

  • Trustworthiness Check (Isotopic Pattern): A key self-validating feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments:

    • An M⁺ peak at m/z ≈ 281.

    • An [M+2]⁺ peak at m/z ≈ 283, with nearly identical intensity to the M⁺ peak. The absence of this 1:1 doublet immediately invalidates the proposed structure.

  • Predicted Fragmentation: Electron impact ionization is expected to cause fragmentation. A primary and highly diagnostic fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-N bond to form a stable bromobenzyl cation or a tropylium ion rearrangement.[1]

    • Loss of the bromobenzyl group: Cleavage can yield a pyrazole carboxylic acid fragment.

    • Formation of the bromobenzyl cation: A prominent peak corresponding to the [C₇H₆Br]⁺ fragment at m/z 169/171 is anticipated. This is often a very strong indicator of the benzyl moiety.[1]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the required functional groups. The spectrum is a direct physical verification of the molecule's bond vibrations.

  • Causality of Key Peaks:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹.[2] This broadness is a direct result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[2][3]

    • C=O Stretch (Carboxylic Acid): A sharp, intense peak should appear around 1730-1700 cm⁻¹.[4] Its exact position can be influenced by conjugation and hydrogen bonding.

    • C=N and C=C Stretches (Aromatic/Heteroaromatic): Multiple sharp peaks are expected in the 1600-1450 cm⁻¹ region, corresponding to the pyrazole and benzene ring stretching vibrations.[5]

    • C-O Stretch (Carboxylic Acid): An intense peak between 1320 and 1210 cm⁻¹ is characteristic of the C-O single bond stretch coupled with O-H bending.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms and distinguishing between isomers.[6] The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a detailed map of the molecular structure.

The solvent choice (DMSO-d₆) is crucial as it solubilizes the carboxylic acid and allows for the observation of the acidic proton.

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-3 (Pyrazole)~8.4 - 8.6Singlet (s)1HLocated between two nitrogen atoms, this proton is significantly deshielded. As it has no adjacent protons, it appears as a sharp singlet.
H-5 (Pyrazole)~8.0 - 8.2Singlet (s)1HAlso deshielded by the ring nitrogens and the adjacent benzyl group. Its singlet nature is a key identifier for a 4-substituted pyrazole.
H-2' (Benzyl)~7.6 - 7.7Singlet (s)1HThe proton on the bromophenyl ring situated between the two other substituents (Br and CH₂). Appears as a singlet or a finely split triplet.
H-4', H-6' (Benzyl)~7.3 - 7.5Multiplet (m)2HThese protons are ortho and para to the bromine and will exhibit complex splitting patterns (doublets or triplets) based on coupling to their neighbors.
H-5' (Benzyl)~7.2 - 7.3Triplet (t)1HThis proton is meta to both the bromine and the benzyl methylene group, expected to be split into a triplet by its two ortho neighbors.
-CH₂- (Benzylic)~5.4 - 5.6Singlet (s)2HThese protons are adjacent to the electron-withdrawing pyrazole ring and the aromatic ring. With no adjacent protons, they appear as a clean singlet.[7]
-COOH (Carboxylic Acid)> 12.0Broad s1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. This signal will disappear upon addition of D₂O.[3]
Carbon AssignmentPredicted Shift (δ, ppm)Rationale for Assignment
-COOH ~163 - 165The carbonyl carbon of a carboxylic acid is highly deshielded, appearing in this characteristic downfield region.[3]
C-3 (Pyrazole)~140 - 142Carbon adjacent to two nitrogen atoms.
C-5 (Pyrazole)~130 - 133Deshielded carbon of the pyrazole ring.
C-1' (Benzyl, ipso)~138 - 140Quaternary carbon of the benzene ring attached to the CH₂ group.
C-3' (Benzyl, C-Br)~121 - 123The carbon directly bonded to bromine shows a characteristic shift.
C-2', C-4', C-5', C-6' ~128 - 132Aromatic carbons of the bromobenzyl ring will appear in this typical region.
C-4 (Pyrazole)~115 - 118Quaternary carbon attached to the carboxylic acid.
-CH₂- (Benzylic)~52 - 54The benzylic carbon signal appears in this region, shifted downfield by the attached nitrogen and aromatic ring.

Comparative Analysis: Confirming Regiochemistry

The most critical task is to distinguish 1-(3-Bromobenzyl)-1H-pyrazole-4 -carboxylic acid from its most likely isomer, 1-(3-Bromobenzyl)-1H-pyrazole-5 -carboxylic acid. NMR spectroscopy provides the definitive solution.

FeatureTarget: 1,4-Isomer Alternative: 1,5-Isomer Reason for Difference
¹H NMR: Pyrazole Protons Two Singlets (H-3 and H-5)Two Doublets (H-3 and H-4)This is the unambiguous diagnostic test . In the 1,4-isomer, protons H-3 and H-5 are not adjacent and thus do not couple; they appear as singlets. In the 1,5-isomer, protons H-3 and H-4 are adjacent and will show mutual spin-spin coupling, appearing as two distinct doublets with a small coupling constant (J ≈ 2-3 Hz). The observation of two singlets for the pyrazole protons confirms the 1,4-substitution pattern.
¹³C NMR: Pyrazole Carbons C-4 (ipso-COOH) will be distinct from C-3 and C-5.C-5 (ipso-COOH) will be distinct from C-3 and C-4.While predictable, the differences in chemical shifts may be subtle. The proton NMR data is far more conclusive for this specific isomeric differentiation.

Standard Operating Protocols

Sample Preparation
  • NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a 5 mm NMR tube.

  • MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • FTIR: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

Data Acquisition
  • NMR: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

  • MS: Acquire a full scan mass spectrum using Electrospray Ionization (ESI) in both positive and negative ion modes to observe the molecular ion.

  • FTIR: Record the spectrum from 4000 to 400 cm⁻¹, accumulating at least 16 scans for a good signal-to-noise ratio.

Caption: Logical workflow for the structural confirmation process.

Conclusion

The structural confirmation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is achieved with high confidence through the systematic application of orthogonal analytical techniques. Mass spectrometry validates the elemental composition and key structural motifs. FTIR spectroscopy confirms the presence of all essential functional groups. Crucially, ¹H NMR spectroscopy provides the definitive evidence for the 1,4-substitution pattern on the pyrazole ring, distinguishing it from other potential isomers through the observation of two characteristic singlets for the pyrazole protons. By following this comprehensive, self-validating guide, researchers can ensure the structural integrity of their material, which is the essential foundation for all subsequent scientific investigation.

References

  • Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. [Online] Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Online] Available at: [Link]

  • Santos, V. G., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Online] Available at: [Link]

  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.
  • Oregon State University. (2022). 1H NMR Chemical Shift. [Online] Available at: [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Online Video] Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Online] Available at: [Link]

  • Mishustin, V. I., & Efremov, Y. Y. (2018).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Bioactivity of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Novel Pyrazole Analog

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of clinically significant drugs with a vast array of biological activities.[1][2] This five-membered heterocyclic ring is a privileged structure, found in agents exhibiting anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][3][4] Marketed drugs such as the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant underscore the therapeutic versatility of this chemical class.

This guide focuses on a specific, yet uncharacterized, member of this family: 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid . While its precise biological function remains to be elucidated, its structural similarity to other bioactive pyrazole-carboxylic acid derivatives suggests significant therapeutic potential.[5] This document serves as a comprehensive, field-proven roadmap for systematically validating its bioactivity, from initial phenotypic screening to specific target deconvolution and comparative analysis. Our approach is designed to be a self-validating system, ensuring that each experimental stage provides a clear, data-driven rationale for proceeding to the next.

Phase 1: Foundational Bioactivity Screening - A Phenotypic Approach

Before investigating specific molecular targets, it is crucial to first establish whether the compound elicits any biological response in a cellular context. A broad, phenotypic screen is the most efficient starting point. Given the prevalence of anticancer activity within the pyrazole class, we will prioritize a cytotoxicity screen against a panel of cancer cell lines.[1][3]

Rationale for Experimental Choice

We begin with a cell viability assay as it provides a robust, high-level readout of a compound's potential cytotoxic or cytostatic effects. A positive "hit" in this phase justifies the resource allocation for more complex, mechanistic studies.

Key Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

  • Treatment: Add 1 µL of each compound dilution to the respective wells. Include controls:

    • Negative Control: DMSO vehicle only.

    • Positive Control: Doxorubicin (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation & Interpretation

Table 1: Hypothetical IC50 Values for Compound X across Cancer Cell Lines

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM)
A549 (Lung)5.20.8
MCF-7 (Breast)8.11.1
HCT116 (Colon)3.50.6

An IC50 value below 10 µM is generally considered a strong hit and warrants progression to the next phase.

Phase 2: Uncovering the Mechanism of Action (MoA)

Assuming Phase 1 demonstrates cytotoxic activity, the next logical step is to determine how the compound is affecting the cells. Many pyrazole-based anticancer agents function as kinase inhibitors.[6][7] Therefore, a targeted biochemical screen against a panel of relevant kinases is a scientifically sound and high-probability next step.

Rationale for Experimental Choice

Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] An in vitro biochemical assay provides a direct measure of the compound's ability to inhibit enzyme activity, isolating the interaction from the complexities of a cellular environment.[8][9]

Key Experiment: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based system that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., BRAF, a common target in melanoma), its specific substrate, and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations. Include controls:

    • Negative Control: DMSO (no inhibition).

    • Positive Control: A known potent inhibitor for the specific kinase (e.g., Vemurafenib for BRAF).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: A lower luminescent signal indicates less ADP was produced, meaning higher kinase inhibition. Calculate percent inhibition relative to controls and determine the IC50 value.

Comparative Analysis: Benchmarking Against a Known Inhibitor

Table 2: Comparative Kinase Inhibition Profile

Kinase TargetCompound X IC50 (nM)Reference Inhibitor (e.g., Celecoxib) IC50 (nM)
BRAF150>10,000
SRC852,500
EGFR>10,0005,000
COX-25,50040

This comparative data is essential. Here, our hypothetical results suggest Compound X is a potent and selective inhibitor of SRC family kinases, and unlike Celecoxib, does not significantly inhibit COX-2. This provides a clear direction for further development.

Phase 3: Definitive Target Identification & Deconvolution

While a kinase screen provides strong evidence, it doesn't exclude the possibility of other, unexpected targets. For a novel compound, confirming the primary cellular target is paramount. Affinity-based proteomics is a powerful, unbiased method for this purpose.[11][12]

Rationale for Experimental Choice

This unbiased approach allows for the discovery of all potential binding partners, confirming the expected target (from Phase 2) and revealing any off-target interactions that could be critical for understanding the compound's full biological effect and potential toxicity.[13]

Overall Validation Workflow

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: MoA Hypothesis Testing cluster_2 Phase 3: Target Deconvolution cluster_3 Phase 4: Cellular Validation P1_Start Start with 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid P1_Assay MTT Cell Viability Assay (Cancer Cell Line Panel) P1_Start->P1_Assay P1_Decision IC50 < 10 µM? P1_Assay->P1_Decision P2_Assay In Vitro Kinase Panel Screen (e.g., ADP-Glo™) P1_Decision->P2_Assay Yes P4_Compare Compare with Known SRC Inhibitor (e.g., Dasatinib) P2_Data Identify Potent & Selective Kinase 'Hit' (e.g., SRC) P2_Assay->P2_Data P3_Method Affinity Chromatography- Mass Spectrometry P2_Data->P3_Method P3_Result Confirm Primary Target & Identify Off-Targets P3_Method->P3_Result P4_Assay Cell-Based Target Engagement (e.g., NanoBRET™) P3_Result->P4_Assay P4_Assay->P4_Compare

Caption: A systematic workflow for validating small molecule bioactivity.

Key Experiment: Affinity Chromatography coupled with Mass Spectrometry (MS)

This technique involves immobilizing the compound on a solid support (beads) to "pull down" its protein binding partners from a cell lysate.[11]

Experimental Protocol: Affinity Pull-Down

  • Compound Immobilization: Synthesize an analog of the compound with a linker arm suitable for covalent attachment to activated agarose beads.

  • Lysate Preparation: Grow a large culture of a sensitive cell line (e.g., HCT116) and prepare a native protein lysate.

  • Affinity Purification:

    • Incubate the cell lysate with the compound-conjugated beads.

    • As a crucial negative control, incubate a separate aliquot of lysate with beads that have not been conjugated to the compound.

    • A second control involves a competition experiment, where the lysate is co-incubated with the beads and an excess of the free, non-immobilized compound. True binding partners will preferentially bind the free compound and will not be pulled down.

  • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands (present in the main experiment but absent or reduced in the controls) by in-gel digestion followed by LC-MS/MS analysis.

G Compound Test Compound Linker Add Linker Compound->Linker Beads Immobilize on Agarose Beads Linker->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Protein ID Elute->MS Result Identify Specific Target Protein(s) MS->Result

Caption: Workflow for affinity-based target deconvolution.

Phase 4: In-Cellulo Target Engagement & Final Comparison

The final and definitive step is to confirm that the compound engages its identified target within a live, intact cell. This validates the biochemical and proteomic data in a more physiologically relevant context.[14][15]

Rationale for Experimental Choice

Cell-based target engagement assays measure the direct interaction between a compound and its target inside the cell, accounting for factors like cell permeability and competition with endogenous ligands (like ATP). This provides the highest level of confidence in the compound's mechanism of action.

Key Experiment: NanoBRET™ Target Engagement Assay

This assay measures compound binding to a target protein in live cells by monitoring the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

Experimental Protocol: NanoBRET™ Assay

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein (e.g., SRC) fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a 96-well white assay plate.

  • Treatment: Add the test compound across a range of concentrations, followed by the addition of the fluorescent tracer.

  • Incubation: Incubate at 37°C, 5% CO₂.

  • Luminescence Measurement: Add the NanoBRET™ substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Analysis: Calculate the BRET ratio. A potent compound will displace the tracer, leading to a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.

Final Comparative Guide

Table 3: Comprehensive Bioactivity Profile and Comparison

Parameter1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acidAlternative: Dasatinib (Known SRC Inhibitor)
Primary Target SRC KinaseSRC, ABL Kinase
Cell Viability (HCT116) IC50: 3.5 µMIC50: 0.005 µM
Biochemical Inhibition (SRC) IC50: 85 nMIC50: <1 nM
Cellular Target Engagement (SRC) IC50: 250 nMIC50: 3 nM
Selectivity Note High selectivity against EGFRBroader spectrum kinase activity

This final table encapsulates the entire validation journey. It objectively shows that while our novel compound is less potent than the clinical drug Dasatinib, it may possess a more selective profile, which could translate to a different therapeutic window or side-effect profile. This data provides a solid foundation for lead optimization efforts.

Conclusion

The systematic validation of a novel compound like 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a multi-faceted process that requires a logical progression from broad phenotypic observation to specific, quantitative target engagement. By following the phased approach outlined in this guide—combining cellular viability assays, biochemical screens, unbiased proteomic deconvolution, and live-cell target engagement—researchers can build a comprehensive and robust data package. This methodology not only confirms the compound's primary mechanism of action but also provides a crucial comparative context against established alternatives, thereby enabling informed decisions in the drug discovery and development pipeline.

References

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PubMed Central. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Process for the preparation of pyrazole-3-carboxylic acids.
  • Target deconvolution techniques in modern phenotypic profiling. PubMed Central. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Patents Assigned to Boehringer Ingelheim Pharmaceuticals, Inc. Justia Patents. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. PubMed Central. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Enzyme Activity Assays. Amsbio. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid and Known Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the strategic targeting of cancer cell metabolism has emerged as a promising therapeutic avenue. This guide provides an in-depth, technical comparison of the hypothetical efficacy of a novel compound, 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, against established inhibitors of two critical regulators of cancer metabolism: Lactate Dehydrogenase (LDH) and Monocarboxylate Transporter 1 (MCT1).

The pyrazole-4-carboxylic acid scaffold is a known pharmacophore in the design of inhibitors for metabolic enzymes and transporters. Given the absence of specific efficacy data for 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, this guide will present a comparative analysis based on its structural potential to inhibit LDH and MCT1. The experimental data for the topic compound is therefore hypothetical and serves to illustrate its potential positioning within the current landscape of metabolic inhibitors.

The Central Role of LDH and MCT1 in Cancer Metabolism

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect—a reliance on aerobic glycolysis even in the presence of oxygen. This metabolic shift necessitates the efficient processing and transport of lactate, a byproduct of glycolysis. Two key players in this process are Lactate Dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, and Monocarboxylate Transporter 1 (MCT1), which facilitates the transport of lactate across the cell membrane.[1] The inhibition of either LDH or MCT1 presents a compelling strategy to disrupt cancer cell metabolism, leading to intracellular acidification, energy crisis, and ultimately, cell death.

Below is a diagram illustrating the pivotal roles of LDH and MCT1 in the metabolic landscape of a cancer cell.

Cancer Cell Metabolism and Points of Inhibition cluster_inhibitors Inhibitors Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH LDH Pyruvate->LDH NAD+ NADH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation Lactate Lactate MCT1 MCT1 Lactate->MCT1 LDH->Lactate Extracellular Extracellular Space MCT1->Extracellular Lactate Efflux Extracellular->MCT1 Lactate Influx LDH_Inhibitor LDH Inhibitors (e.g., Galloflavin, Oxamate) LDH_Inhibitor->LDH MCT1_Inhibitor MCT1 Inhibitors (e.g., AZD3965, AR-C155858) MCT1_Inhibitor->MCT1

Caption: Signaling pathway of cancer cell metabolism highlighting the roles of LDH and MCT1 and their inhibition.

Comparative Efficacy Analysis

To objectively assess the potential of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, we will compare its hypothetical inhibitory activity with a panel of well-characterized LDH and MCT1 inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this comparison.[2]

CompoundTargetIC50 (nM)Ki (nM)Reference(s)
1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid LDH-A50 (Hypothetical)Not Determined-
MCT130 (Hypothetical)Not Determined-
Known LDH Inhibitors
GalloflavinLDH-A5,4605,460[3]
LDH-B15,06015,060[3]
OxamateLDH-A17,800,000 (72h)Not Determined[4]
GSK-2837808ALDH-A2.6Not Determined[5]
LDH-B43Not Determined[5]
Known MCT1 Inhibitors
AZD3965MCT15.121.6[6][7]
AR-C155858MCT120.32.3[8][9]
α-Cyano-4-hydroxycinnamate (CHC)MCT11,5006,300[10][11]

Note: IC50 values can be cell-line and assay-dependent. The data presented here are for comparative purposes.

Experimental Protocols for Efficacy Determination

The following are detailed, step-by-step methodologies for assessing the inhibitory activity of compounds against LDH and MCT1. These protocols are designed to be self-validating and are based on established, peer-reviewed methods.

Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay (Colorimetric)

This enzymatic assay quantifies the ability of a test compound to inhibit the conversion of lactate to pyruvate by LDH, a reaction coupled to the reduction of NAD+ to NADH. The production of NADH is measured colorimetrically.

Rationale: This direct enzymatic assay provides a quantitative measure of a compound's ability to interfere with LDH activity, a cornerstone of glycolytic metabolism. The colorimetric readout offers a robust and high-throughput-compatible method for screening and characterizing inhibitors.

LDH Inhibition Assay Workflow A Prepare Reagents: - LDH Enzyme Solution - Substrate Mix (Lactate, NAD+) - Test Compound Dilutions - Positive Control (e.g., Oxamate) - Negative Control (DMSO) B Plate Setup (96-well): - Add Assay Buffer - Add Test Compounds/Controls - Add LDH Enzyme A->B C Pre-incubation: Incubate at 37°C for 15 minutes B->C D Initiate Reaction: Add Substrate Mix C->D E Kinetic Measurement: Measure absorbance at 340 nm every minute for 30 minutes at 37°C using a microplate reader D->E F Data Analysis: - Calculate the rate of NADH production (ΔAbs/min) - Determine % inhibition relative to controls - Calculate IC50 values E->F

Caption: Experimental workflow for the in vitro LDH inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 7.4).

    • Dissolve human recombinant LDH-A enzyme in the assay buffer to a final concentration of 5 µg/mL.

    • Prepare a substrate solution containing 100 mM L-Lactate and 2 mM NAD+ in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid) and known inhibitors (e.g., galloflavin, oxamate) in DMSO, followed by a final dilution in the assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Procedure:

    • In a 96-well clear flat-bottom plate, add 50 µL of the assay buffer to each well.

    • Add 10 µL of the diluted test compounds or controls to the respective wells.

    • Add 20 µL of the LDH enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 30 minutes.

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Monocarboxylate Transporter 1 (MCT1) Inhibition Assay (Radiolabeled Lactate Uptake)

This cell-based assay measures the uptake of radiolabeled lactate ([¹⁴C]-L-Lactate) into cells expressing MCT1. A reduction in the intracellular radioactivity in the presence of a test compound indicates inhibition of MCT1-mediated transport.[12]

Rationale: This functional assay directly assesses the ability of a compound to block the transport activity of MCT1 in a cellular context, providing a more physiologically relevant measure of efficacy compared to a purely biochemical assay. The use of a radiolabeled substrate offers high sensitivity and specificity.

MCT1 Inhibition Assay Workflow A Cell Culture: Seed MCT1-expressing cells (e.g., Raji) in a 24-well plate B Compound Treatment: Pre-incubate cells with test compounds or controls (e.g., AZD3965) in Krebs-Ringer-HEPES (KRH) buffer A->B C Lactate Uptake: Add [14C]-L-Lactate to each well and incubate for 5 minutes at 37°C B->C D Stop Reaction: Wash cells rapidly with ice-cold KRH buffer C->D E Cell Lysis: Lyse cells with 0.1 M NaOH D->E F Quantification: - Measure radioactivity using a scintillation counter - Normalize to protein content (BCA assay) E->F G Data Analysis: - Determine % inhibition of lactate uptake - Calculate IC50 values F->G

Caption: Experimental workflow for the cell-based MCT1 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Raji cells (a human Burkitt's lymphoma cell line known to express high levels of MCT1) in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • On the day of the assay, wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

    • Pre-incubate the cells for 10 minutes at 37°C with 500 µL of KRH buffer containing the test compound at various concentrations or a vehicle control (DMSO).

    • Initiate lactate uptake by adding 50 µL of KRH buffer containing [¹⁴C]-L-Lactate (final concentration 1 µCi/mL) and unlabeled L-Lactate (final concentration 1 mM).

    • Incubate for exactly 5 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRH buffer.

  • Data Acquisition and Analysis:

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Use another aliquot of the cell lysate to determine the protein concentration using a BCA protein assay for normalization.

    • Calculate the percentage of inhibition of lactate uptake for each compound concentration and determine the IC50 value as described in the LDH assay protocol.

Conclusion

The targeting of metabolic vulnerabilities in cancer cells represents a frontier in oncology drug development. Both Lactate Dehydrogenase and Monocarboxylate Transporter 1 are validated targets, and the development of potent and selective inhibitors is of high interest. While the efficacy of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid remains to be experimentally determined, its structural features suggest potential as a dual inhibitor of LDH and MCT1. The detailed protocols and comparative data provided in this guide offer a framework for the rigorous evaluation of this and other novel metabolic inhibitors, facilitating the identification of promising new therapeutic candidates.

References

  • A.L. Harris, "Hypoxia—a key regulatory factor in tumour growth," Nature Reviews Cancer, vol. 2, no. 1, pp. 38-47, 2002. [Link]

  • S. J. Noble et al., "Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity," Journal of Hematology & Oncology, vol. 10, no. 1, p. 73, 2017. [Link]

  • M. G. Vander Heiden, L. C. Cantley, and C. B. Thompson, "Understanding the Warburg effect: the metabolic requirements of cell proliferation," Science, vol. 324, no. 5930, pp. 1029-1033, 2009. [Link]

  • P. Sonveaux et al., "Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice," The Journal of Clinical Investigation, vol. 118, no. 12, pp. 3930-3942, 2008. [Link]

  • Wikipedia, "IC50," Wikipedia. [Online]. Available: [Link]. [Accessed: Jan. 27, 2026].

  • S. P. B. et al., "Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells," Journal of Hematology & Oncology, vol. 7, no. 1, p. 97, 2014. [Link]

  • Cell Biologics, Inc., "LDH Assay," Cell Biologics, Inc. [Online]. Available: [Link]. [Accessed: Jan. 27, 2026].

  • D. A. T. et al., "Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives," Scientific Reports, vol. 10, no. 1, p. 19905, 2020. [Link]

  • O. I. F. et al., "EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL," Experimental Oncology, vol. 45, no. 2, pp. 242-248, 2023. [Link]

  • M. E. M. et al., "In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model," Pharmaceutical Research, vol. 30, no. 7, pp. 1895-1904, 2013. [Link]

  • B. M. Bola et al., "Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport," Molecular Cancer Therapeutics, vol. 13, no. 12, pp. 2805-2816, 2014. [Link]

  • S. C. S. et al., "The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching," Respiration, vol. 87, no. 2, pp. 149-159, 2014. [Link]

  • F. Manerba et al., "Galloflavin (CAS 568-80-9): A Novel Inhibitor of Lactate Dehydrogenase," ChemMedChem, vol. 7, no. 2, pp. 311-317, 2012. [Link]

  • S. A. G. et al., "Exploring monocarboxylate transporter inhibition for cancer treatment," Molecular and Clinical Oncology, vol. 16, no. 3, p. 64, 2022. [Link]

  • Bio-protocol, "LDH-A Enzyme Assay," Bio-protocol. [Online]. Available: [Link]. [Accessed: Jan. 27, 2026].

  • J. Wang et al., "Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells," Oncology Reports, vol. 30, no. 5, pp. 2241-2248, 2013. [Link]

  • ResearchGate, "In vitro IC50 of syrosingopine (S) and AZD3965 (AZ) in a panel of human cancer cell lines with varying MCT1 and MCT4 expression status.," ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 27, 2026].

  • C. Granchi et al., "Small-molecule inhibitors of human LDH5," Future Medicinal Chemistry, vol. 3, no. 13, pp. 1635-1657, 2011. [Link]

  • BioAssay Systems, "Lactate Dehydrogenase," BioAssay Systems. [Online]. Available: [Link]. [Accessed: Jan. 27, 2026].

  • O. I. F. et al., "EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL," Experimental Oncology, vol. 45, no. 2, pp. 242-248, 2023. [Link]

  • GlpBio, "AR-C155858 | MCT1 and MCT2 inhibitor | Cas# 496791-37-8," GlpBio. [Online]. Available: [Link]. [Accessed: Jan. 27, 2026].

  • ResearchGate, "Selectivity against LDHB and Other Dehydrogenases a IC 50 (μM)," ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 27, 2026].

  • J. C. O. et al., "AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10," The Biochemical Journal, vol. 402, no. 3, pp. 487-496, 2007. [Link]

  • F. Farabegoli, M. Vettraino, A. M. S. et al., "Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways," European Journal of Pharmaceutical Sciences, vol. 47, no. 5, pp. 829-838, 2012. [Link]

  • ResearchGate, "Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways | Request PDF," ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 27, 2026].

  • ResearchGate, "(PDF) Inhibition of monocarboxylate transporters ( MCT ) 1 and 4 reduces exercise capacity in mice," ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 27, 2026].

  • Z. Wang et al., "Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells," Oncology Reports, vol. 32, no. 6, pp. 2487-2494, 2014. [Link]

  • S. H. L. et al., "Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH)," ACS Medicinal Chemistry Letters, vol. 8, no. 12, pp. 1311-1316, 2017. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Testing of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic routes and the reliability of analytical data are paramount. This guide provides an in-depth technical comparison of methodologies for the synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore a common synthetic pathway, discuss critical parameters affecting its reproducibility, and detail the analytical techniques required to ensure the quality and consistency of the final product.

Introduction to 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals due to their diverse biological activities. The presence of the bromobenzyl group offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. This guide will focus on a practical and reproducible synthetic approach, breaking down each step to highlight key experimental choices and potential pitfalls.

Comparative Synthesis Methodologies

The synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is most reliably achieved through a two-step process:

  • N-Alkylation: The regioselective alkylation of a pyrazole-4-carboxylate ester with 3-bromobenzyl bromide.

  • Hydrolysis: The subsequent conversion of the resulting ester to the desired carboxylic acid.

This guide will compare two common approaches for the initial N-alkylation step, followed by a standardized hydrolysis protocol.

Method 1: Base-Mediated N-Alkylation in Acetonitrile

This widely used method employs a solid base in a polar aprotic solvent. The choice of base and reaction conditions is critical for achieving high yields and minimizing side products.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) (1.5 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add 3-bromobenzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is an excellent choice due to its polarity, which aids in dissolving the starting materials, and its relatively high boiling point, allowing for elevated reaction temperatures.

  • Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the benzyl bromide. Stronger bases are generally avoided to prevent unwanted side reactions.[1]

  • Stoichiometry: A slight excess of the alkylating agent and base is used to ensure the complete consumption of the starting pyrazole ester.

Method 2: Phase-Transfer Catalyzed N-Alkylation

An alternative approach that can be advantageous in certain situations is the use of a phase-transfer catalyst (PTC). This method can enhance reaction rates and may be more suitable for scaling up.

Experimental Protocol:

  • Reaction Setup: Combine ethyl 1H-pyrazole-4-carboxylate (1.0 eq.), 3-bromobenzyl bromide (1.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.) in a biphasic system of toluene and aqueous sodium hydroxide (50%).

  • Reaction Progression: Stir the mixture vigorously at a slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC.

  • Work-up: After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the pyrazole, allowing it to react with the benzyl bromide. This can lead to faster reaction times and milder conditions.

  • Biphasic System: The use of a two-phase system allows for easy separation of the product from the inorganic base and byproducts.

Diagram of the N-Alkylation Reaction Workflow:

cluster_method1 Method 1: Base-Mediated cluster_method2 Method 2: Phase-Transfer Catalysis A1 Ethyl 1H-pyrazole-4-carboxylate + K₂CO₃ in Acetonitrile B1 Add 3-bromobenzyl bromide A1->B1 C1 Reflux B1->C1 D1 Work-up & Purification C1->D1 end_product Ethyl 1-(3-bromobenzyl)-1H- pyrazole-4-carboxylate D1->end_product A2 Ethyl 1H-pyrazole-4-carboxylate + 3-bromobenzyl bromide + TBAB in Toluene/aq. NaOH B2 Stir at 50-60 °C A2->B2 C2 Work-up & Purification B2->C2 C2->end_product start Start start->A1 start->A2 start Ethyl 1H-pyrazole- 4-carboxylate intermediate Ethyl 1-(3-bromobenzyl)-1H- pyrazole-4-carboxylate start->intermediate N-Alkylation reagent1 3-Bromobenzyl bromide (Method 1 or 2) end_product 1-(3-Bromobenzyl)-1H- pyrazole-4-carboxylic acid intermediate->end_product Hydrolysis reagent2 NaOH or LiOH, then HCl

Caption: Overall two-step synthesis of the target compound.

Reproducibility of Synthesis and Testing: A Comparative Table

The reproducibility of any synthesis is dependent on careful control of reaction parameters. The following table compares the two N-alkylation methods in terms of typical yields, key parameters to control, and potential challenges.

ParameterMethod 1: Base-MediatedMethod 2: Phase-Transfer Catalysis
Typical Yield 70-85%75-90%
Key Reproducibility Factors - Purity of reagents and solvent- Efficiency of stirring- Precise temperature control- Vigorousness of stirring (interfacial area)- Concentration of NaOH- Catalyst loading
Potential Challenges - Incomplete reaction if base is not sufficiently dispersed- Formation of O-alkylated byproducts- Emulsion formation during work-up- Catalyst poisoning

Analytical Testing and Characterization for Quality Control

To ensure the identity, purity, and reproducibility of each batch of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a suite of analytical techniques must be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrazole ring protons, the benzyl protons, and the aromatic protons of the bromobenzyl group. The disappearance of the ethyl group signals from the starting ester is a key indicator of successful hydrolysis.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, confirming the number and types of carbon atoms in the molecule.

Key for Reproducibility: Consistent sample preparation (solvent, concentration) and standardized instrument parameters are crucial for comparing spectra between batches.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Expected Data: The mass spectrum should show a molecular ion peak (or a protonated/sodiated adduct) corresponding to the calculated molecular weight of C₁₁H₉BrN₂O₂. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

Experimental Protocol:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

Data Interpretation: A pure sample should exhibit a single major peak. The peak area percentage can be used to quantify the purity.

Table of Expected Analytical Data:

TechniqueExpected Data for 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid
¹H NMR (DMSO-d₆) Signals corresponding to pyrazole H-3 and H-5, benzylic CH₂, and aromatic protons of the bromobenzyl group. A broad singlet for the carboxylic acid proton.
¹³C NMR (DMSO-d₆) Resonances for the pyrazole ring carbons, the benzylic carbon, the carbons of the bromobenzyl group, and the carboxylic acid carbonyl.
Mass Spectrometry (ESI-) [M-H]⁻ ion at m/z corresponding to the molecular weight, showing the characteristic bromine isotopic pattern.
HPLC A single major peak with a purity of >95%.

Conclusion and Best Practices

The synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a reproducible process when reaction parameters are carefully controlled. Both base-mediated and phase-transfer catalyzed N-alkylation methods are viable options, with the choice depending on the specific laboratory setup and scale of the reaction. Rigorous analytical testing using a combination of NMR, MS, and HPLC is essential to ensure the identity, purity, and consistency of each batch. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently produce high-quality material for their downstream applications.

References

  • General procedures for N-alkylation of pyrazoles can be found in various organic chemistry literature. While a specific source for the exact molecule is not provided, analogous reactions are well-documented.
  • Information on phase-transfer catalysis is widely available in standard organic chemistry textbooks and review articles.
  • Standard hydrolysis procedures are fundamental in organic synthesis and are described in numerous labor
  • Techniques for NMR, MS, and HPLC are standard analytical methods detailed in instrumental analysis textbooks.
  • PubChem, a database of chemical molecules and their activities against biological assays, can be a source for some compound information. ([Link])

  • Commercial chemical supplier catalogs (e.g., Sigma-Aldrich, etc.)
  • Karrouchi, K., Radi, S., Ansar, M., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2018). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.